2-Bromo-4'-chloro-1,1'-biphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHZWUXRWQVZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513491 | |
| Record name | 2-Bromo-4'-chloro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179526-95-5 | |
| Record name | 2-Bromo-4′-chloro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179526-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4'-chloro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4'-chlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-4'-chloro-1,1'-biphenyl CAS number
An In-depth Technical Guide to 2-Bromo-4'-chloro-1,1'-biphenyl
CAS Number: 179526-95-5
This technical guide provides a comprehensive overview of this compound, a halogenated biphenyl derivative of significant interest to researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and outlines its primary applications.
Chemical and Physical Properties
This compound is an off-white powder at room temperature.[1] Its structure, featuring a biphenyl core with bromine and chlorine substituents on different phenyl rings, provides distinct reactive sites for chemical synthesis.[1][2] The bromine atom is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 179526-95-5 | [3] |
| Molecular Formula | C₁₂H₈BrCl | [3][4] |
| Molecular Weight | 267.55 g/mol | [1][3] |
| Appearance | Off-white powder | [1] |
| Boiling Point (Predicted) | 325.5 ± 17.0 °C at 760 mmHg | [1][4] |
| Flash Point | 173.542 °C | [4] |
| Density | 1.463 g/cm³ | [4] |
| Refractive Index | 1.61 | [4] |
| Purity | ≥97% or ≥98% | [1][5] |
Spectral Data
Experimental Protocols: Synthesis
The synthesis of this compound is most commonly achieved through a Suzuki coupling reaction. An alternative method involving a photocatalytic coupling reaction followed by diazotization has also been reported.
Suzuki Coupling Reaction
This method involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Detailed Methodology:
-
Reactant Preparation: In an argon atmosphere, a 1 L three-neck flask is charged with 1-bromo-2-iodobenzene (25.0 g), 4-chlorophenylboronic acid (13.8 g), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5.1 g), and potassium carbonate (K₂CO₃, 24.4 g).[8]
-
Solvent Addition: A mixed solvent of toluene, water, and ethanol in a 10:2:1 ratio (350 mL) is added to the flask.[8]
-
Reaction: The mixture is heated to approximately 80 °C and stirred for about 4 hours.[8]
-
Work-up: After cooling to room temperature, water is added, and the product is extracted with dichloromethane (CH₂Cl₂). The organic layers are combined and dried over magnesium sulfate (MgSO₄).[8]
-
Purification: The solvent is removed by distillation under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield this compound.[8]
Photocatalytic Coupling and Diazotization
This alternative synthesis route avoids the use of expensive palladium catalysts.
Detailed Methodology:
-
Intermediate Synthesis (Photocatalytic Coupling): Aniline and p-chloroiodobenzene are added to a mixed solvent of acetonitrile and water. Cobalt chloride (CoCl₂) and fluorescein are added as catalysts. The reaction is irradiated with 525 nM LED green light at 70°C for 36 hours to generate an intermediate.[9]
-
Work-up of Intermediate: After cooling, ethyl acetate is added, and the solution is washed with saturated aqueous sodium chloride. The organic phases are combined, dried, and the solvent is evaporated. The crude product is purified by trituration in petroleum ether.[9]
-
Diazotization and Bromination: The intermediate is then subjected to a diazotization reaction followed by bromination to yield the final product, this compound.[9]
Applications
This compound is a valuable intermediate in several fields:
-
Pharmaceutical Synthesis: It serves as a building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The biphenyl structure is a common motif in many biologically active compounds.[2]
-
Materials Science: This compound is used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), where the biphenyl core contributes to the stability and efficiency of the devices.[1]
-
Custom Organic Synthesis: Its reactive halogen substituents and stable biphenyl core make it a versatile scaffold for creating molecules with specific electronic, optical, or biological properties through various cross-coupling reactions.[2]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a key intermediate with significant applications in both pharmaceutical and materials science research. The well-established synthetic routes, particularly the Suzuki coupling reaction, allow for its efficient production. Its versatile chemical nature, owing to the differential reactivity of its halogen substituents, makes it a valuable tool for the development of novel compounds and materials. This guide provides essential technical information to support its safe and effective use in a research and development setting.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C12H8BrCl | CID 12939405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 7. Solved Consider the spectral data for | Chegg.com [chegg.com]
- 8. 2'-BROMO-4-CHLORO-BIPHENYL synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Physical Properties of 2-Bromo-4'-chloro-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4'-chloro-1,1'-biphenyl is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its utility is particularly notable in the fields of medicinal chemistry, materials science, and agrochemicals, where the biphenyl scaffold is a common structural motif. The strategic placement of bromine and chlorine atoms on the biphenyl core provides distinct reactive sites for further functionalization, primarily through cross-coupling reactions. This guide provides a comprehensive overview of the known physical properties of this compound, details on its synthesis, and its role in synthetic applications.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, storage, and reactivity in various chemical processes. While experimental data for some properties are not widely published, a combination of predicted and observed values provides a clear profile of this compound.
Data Presentation: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 179526-95-5 | [1][2] |
| Molecular Formula | C₁₂H₈BrCl | [1][2] |
| Molecular Weight | 267.55 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Melting Point | Data not available | |
| Boiling Point (Predicted) | 325.5 ± 17.0 °C at 760 mmHg | [1] |
| Solubility | Insoluble in water; Soluble in common organic solvents. | General chemical principles |
Experimental Protocols
Synthesis of this compound via Suzuki Coupling
The Suzuki coupling reaction is a widely employed method for the synthesis of biphenyl compounds, including this compound. This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound with an organohalide.
Detailed Methodology:
A common synthetic route involves the coupling of 1-bromo-2-iodobenzene with 4-chlorophenylboronic acid.
-
Reaction Setup: To a solution of 1-bromo-2-iodobenzene (1.0 equivalent) and (4-chlorophenyl)boronic acid (1.0-1.2 equivalents) in a suitable solvent system such as a mixture of toluene, ethanol, and water, a base (e.g., potassium carbonate, 2.0 equivalents) is added.
-
Catalyst Addition: A palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is added to the reaction mixture (typically 1-5 mol%).
-
Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, and dried over an anhydrous salt such as sodium sulfate. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a non-polar eluent like hexane to afford this compound as a white solid.[3]
Mandatory Visualization
Suzuki Coupling Reaction for the Synthesis of this compound
The following diagram illustrates the catalytic cycle of the Suzuki coupling reaction for the synthesis of this compound.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Synthetic Utility Workflow
This compound is a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and organic electronic materials. The differential reactivity of the bromine and chlorine substituents can be exploited for sequential cross-coupling reactions.
Caption: Synthetic utility of this compound.
References
An In-depth Technical Guide to 2-Bromo-4'-chloro-1,1'-biphenyl: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 2-Bromo-4'-chloro-1,1'-biphenyl, a versatile intermediate with significant potential in the fields of medicinal chemistry, materials science, and organic synthesis. This document details its chemical structure, physicochemical properties, synthesis methodologies, and known applications, with a focus on providing practical information for laboratory and research settings.
Chemical Structure and Properties
This compound is a halogenated aromatic compound belonging to the biphenyl class. Its structure consists of two phenyl rings linked by a single carbon-carbon bond, with a bromine atom substituted at the 2-position of one ring and a chlorine atom at the 4'-position of the other.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-bromo-2-(4-chlorophenyl)benzene | [1] |
| CAS Number | 179526-95-5 | [1] |
| Molecular Formula | C₁₂H₈BrCl | [1] |
| Molecular Weight | 267.55 g/mol | [1] |
| Appearance | Off-white powder | [2] |
| Boiling Point (Predicted) | 325.5 ± 17.0 °C at 760 mmHg | [2] |
| XLogP3 | 5.2 | [1] |
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid.[3]
General Suzuki-Miyaura Coupling Reaction
The Suzuki coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Detailed Experimental Protocol for Synthesis
The following protocol is a generalized procedure for the synthesis of this compound based on established Suzuki-Miyaura coupling methodologies.[5][6]
Materials:
-
1-Bromo-2-iodobenzene or o-dibromobenzene (Aryl Halide)
-
4-Chlorophenylboronic acid (Arylboronic Acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄))
-
Solvent system (e.g., Toluene/water, Dioxane/water, or 1-Propanol/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add the aryl halide (1.0 eq.), 4-chlorophenylboronic acid (1.05-1.2 eq.), and the base (2.0 eq.).
-
Solvent Addition: Add the chosen solvent system to the flask.
-
Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 eq.).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate mixture).
Diagram 2: Experimental Workflow for the Synthesis of this compound
Caption: A step-by-step workflow for the synthesis of this compound.
Spectral Data
Table 2: Predicted and Expected Spectral Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants will depend on the specific electronic environment of each proton. |
| ¹³C NMR | Aromatic carbons will resonate in the δ 120-145 ppm region. The carbon atoms directly attached to the halogens will show distinct chemical shifts. |
| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic patterns for bromine (M, M+2 in a ~1:1 ratio) and chlorine (M, M+2 in a ~3:1 ratio).[7] Fragmentation may involve the loss of halogen atoms.[1] |
| IR Spec. | Characteristic C-H stretching vibrations for aromatic rings will be observed above 3000 cm⁻¹. C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. C-Br and C-Cl stretching vibrations will be found in the fingerprint region below 1000 cm⁻¹.[8] |
Applications
This compound is a valuable building block in several areas of chemical research and development due to its bifunctional nature, allowing for selective and sequential reactions.
Pharmaceutical and Medicinal Chemistry
Biphenyl derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9] The structure of this compound serves as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The introduction of bromine into a drug's structure can influence its pharmacokinetic and pharmacodynamic properties through halogen bonding.[10] While specific biological data for this compound is not yet published, its structural motifs are present in various biologically active molecules.
Diagram 3: Potential Drug Discovery Pathway
Caption: A conceptual workflow for utilizing this compound in drug discovery.
Organic Electronics and Materials Science
The biphenyl core is a common structural element in materials used for organic light-emitting diodes (OLEDs).[2] Halogenated biphenyls like this compound are important intermediates for creating larger, conjugated systems that can function as host materials or charge transporters in OLED devices. The differential reactivity of the bromine and chlorine atoms allows for the stepwise synthesis of complex molecules with tailored electronic properties.[11]
Diagram 4: Workflow for OLED Material Synthesis
Caption: A generalized workflow for the synthesis of OLED materials using this compound.
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory setting.[1]
Table 3: GHS Hazard Information
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |
Handling Precautions:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for the development of novel pharmaceuticals and advanced organic materials. Its well-defined structure and the differential reactivity of its halogen substituents make it an ideal candidate for a wide range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers and scientists in their endeavors. Further research into the specific biological activities and material properties of derivatives of this compound is warranted and expected to yield exciting new discoveries.
References
- 1. This compound | C12H8BrCl | CID 12939405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to 2-Bromo-4'-chloro-1,1'-biphenyl: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4'-chloro-1,1'-biphenyl, a key intermediate in the fields of medicinal chemistry and materials science. This document details its physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role in the development of novel therapeutics and advanced electronic materials.
Core Physicochemical Properties
This compound is a halogenated aromatic compound with the molecular formula C₁₂H₈BrCl.[1] Its structure, featuring two phenyl rings with bromine and chlorine substituents, provides distinct points of reactivity, making it a versatile building block in organic synthesis.[2]
| Property | Value | Source |
| Molecular Weight | 267.55 g/mol | [1] |
| CAS Number | 179526-95-5 | [1] |
| Molecular Formula | C₁₂H₈BrCl | [1] |
| Appearance | Off-white powder | [2] |
| Predicted Boiling Point | 325.5 ± 17.0 °C at 760 mmHg | [2][3] |
| Predicted Flash Point | 173.5 °C | [3] |
| IUPAC Name | 1-bromo-2-(4-chlorophenyl)benzene | [1] |
Synthesis of this compound
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[4][5][6]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a common method for the synthesis of this compound.
Reactants and Reagents:
-
1-Bromo-2-iodobenzene
-
4-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Potassium carbonate (K₂CO₃) solution
-
Dioxane
-
Hexane (for column chromatography)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-bromo-2-iodobenzene (1.0 equivalent) and 4-chlorophenylboronic acid (approximately 1.0-1.2 equivalents) in dioxane, add a 2M aqueous solution of potassium carbonate (approximately 2.0 equivalents).
-
Purge the reaction mixture with an inert gas, such as argon or nitrogen, for 10-15 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).
-
Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using hexane as the eluent to obtain this compound as a white solid.[3]
Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Applications in Drug Development and Materials Science
This compound is a crucial intermediate in the synthesis of complex organic molecules for various applications.
Pharmaceutical Intermediate
The biphenyl moiety is a common structural motif in many biologically active compounds.[7] Biphenyl derivatives have been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-hypertensive, and anti-diabetic properties.[8] The presence of halogen atoms in this compound provides reactive handles for further chemical modifications, allowing for the construction of diverse molecular architectures to target specific biological pathways.[2] For instance, small molecule inhibitors with a biphenyl core structure have demonstrated significant effects on the PD-1/PD-L1 axis, a key target in cancer immunotherapy.[9]
Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, this compound serves as a building block for the synthesis of materials used in organic light-emitting diodes (OLEDs). The rigid biphenyl core can be incorporated into the host materials, charge transport layers, or emissive dopants of OLED devices, contributing to their overall efficiency and stability.[2]
Analytical Characterization
The purity and identity of this compound are typically confirmed using standard analytical techniques:
| Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirming the molecular weight and monitoring reaction completion.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidating the chemical structure by analyzing the magnetic properties of atomic nuclei. |
| Infrared (IR) Spectroscopy | Identifying the functional groups present in the molecule. |
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its utility in the construction of complex molecules for pharmaceutical and materials science applications is well-established. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and professionals working in these fields.
References
- 1. This compound | C12H8BrCl | CID 12939405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. ijsdr.org [ijsdr.org]
- 9. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
Spectroscopic Analysis of 2-Bromo-4'-chloro-1,1'-biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-4'-chloro-1,1'-biphenyl (CAS No. 179526-95-5), a key intermediate in organic synthesis. Due to the limited availability of experimentally recorded spectra in public databases, this guide presents a combination of predicted data based on established spectroscopic principles and data from structurally similar compounds. This information is intended to aid in the characterization and quality control of this important chemical entity.
Chemical Structure and Properties
-
IUPAC Name: 1-bromo-2-(4-chlorophenyl)benzene
-
Molecular Formula: C₁₂H₈BrCl[1]
-
Molecular Weight: 267.55 g/mol [1]
-
CAS Number: 179526-95-5[1]
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of spectral data from analogous compounds and established empirical rules.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 7.65 - 7.55 | m | - | 2H | Ar-H |
| 7.50 - 7.40 | m | - | 3H | Ar-H |
| 7.35 - 7.25 | m | - | 3H | Ar-H |
Note: The aromatic region will show a complex pattern of overlapping multiplets due to the coupling between the protons on both phenyl rings.
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 142 - 140 | C-Cl |
| 139 - 137 | C-Br |
| 134 - 127 | Ar C-H & Ar C-C |
| 122 - 120 | C-Br |
Note: The exact chemical shifts can be influenced by solvent effects and the specific conformation of the biphenyl rings.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 1600 - 1450 | Strong, multiple bands | C=C stretch (aromatic) |
| 1100 - 1000 | Strong | C-Cl stretch |
| 850 - 800 | Strong | C-H out-of-plane bend (para-disubstituted ring) |
| 770 - 730 | Strong | C-H out-of-plane bend (ortho-disubstituted ring) |
| 700 - 600 | Medium | C-Br stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 266/268/270 | High | [M]⁺ (Molecular ion) |
| 187/189 | Medium | [M - Br]⁺ |
| 152 | High | [M - Br - Cl]⁺ |
| 76 | Medium | [C₆H₄]⁺ |
Note: The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion and fragments containing these halogens. The M, M+2, and M+4 peaks will be observed due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-transform infrared spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector: Set the injector temperature to 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 50-100°C), ramp to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min, and hold for a few minutes.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 2-Bromo-4'-chloro-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-Bromo-4'-chloro-1,1'-biphenyl (CAS No. 179526-95-5). This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.
Physicochemical Properties
This compound is a halogenated aromatic compound with a biphenyl core structure. The presence of bromine and chlorine substituents at specific positions imparts distinct chemical reactivity and physical characteristics to the molecule. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈BrCl | --INVALID-LINK-- |
| Molecular Weight | 267.55 g/mol | --INVALID-LINK-- |
| CAS Number | 179526-95-5 | --INVALID-LINK-- |
| Appearance | White to off-white solid | Generic Material Safety Data Sheets |
| Melting Point | 41 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 325.5 ± 17.0 °C at 760 mmHg | --INVALID-LINK-- |
| Density (Predicted) | 1.463 g/cm³ | --INVALID-LINK-- |
| Solubility | Soluble in nonpolar organic solvents such as toluene and tetrahydrofuran (THF). Insoluble in water. | --INVALID-LINK-- |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below are the expected spectroscopic data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-7.8 ppm). The protons on the brominated ring will have different chemical shifts and coupling patterns compared to the protons on the chlorinated ring.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms of the biphenyl backbone, unless there is accidental peak overlap. The carbons attached to the bromine and chlorine atoms will be significantly influenced by the halogen's electronegativity and will appear at characteristic chemical shifts. Aromatic carbons typically resonate in the δ 120-145 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for aromatic C-H and C-C stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C stretching |
| ~820 | para-disubstituted benzene C-H out-of-plane bending |
| ~750 | ortho-disubstituted benzene C-H out-of-plane bending |
| Below 1000 | C-Br and C-Cl stretching |
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak cluster characteristic of a compound containing one bromine and one chlorine atom. The isotopic pattern for bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in M+, [M+2]+, and [M+4]+ peaks with a specific intensity ratio. The fragmentation pattern will likely involve the loss of halogen atoms and cleavage of the biphenyl linkage.
Synthesis of this compound
Several synthetic routes have been reported for the preparation of this compound. The most common methods are the Suzuki cross-coupling reaction and a multi-step synthesis involving a photocatalytic coupling followed by diazotization and bromination.
Suzuki Cross-Coupling Reaction
This method involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[1]
References
Navigating the Solubility Landscape of 2-Bromo-4'-chloro-1,1'-biphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Bromo-4'-chloro-1,1'-biphenyl (CAS No. 179526-95-5) is a biphenyl derivative featuring both bromine and chlorine substituents on its phenyl rings.[1][2] These halogen atoms impart distinct chemical reactivity and physical properties to the molecule, making it a valuable building block in organic synthesis.[3] The solubility of such a compound is a critical parameter that influences reaction kinetics, process efficiency, and the selection of appropriate solvents for crystallization and purification. This document serves as a resource for professionals requiring a deeper understanding of the solubility characteristics of this specific biphenyl derivative.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the compound's behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 179526-95-5 | [1][2] |
| Molecular Formula | C₁₂H₈BrCl | [1][2] |
| Molecular Weight | 267.55 g/mol | [1] |
| Appearance | Off-white solid/powder to lump | [3] |
| Melting Point | 41 °C | [3] |
| Boiling Point (Predicted) | 325.5 ± 17.0 °C | [3] |
| Density (Predicted) | 1.463 g/cm³ | [3] |
Based on its structure as a halogenated biphenyl, this compound is expected to be freely soluble in non-polar organic solvents and lipids.[4][5][6] Generally, the solubility of polychlorinated biphenyls (PCBs) in water is extremely low and decreases with increased chlorination.[4][6]
Quantitative Solubility Data
As of the latest literature review, specific quantitative experimental data on the solubility of this compound in various organic solvents has not been published. Researchers are therefore encouraged to determine this data experimentally based on their specific needs. The following section provides a detailed protocol for this purpose.
Experimental Protocol for Determining Thermodynamic Solubility
The following is a standard "shake-flask" method, which is considered the gold standard for determining thermodynamic (equilibrium) solubility.[7]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a given temperature under equilibrium conditions.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), Gas Chromatography (GC))
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a solid phase is achieved.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. For crystalline compounds, this may take 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, indicating equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV or GC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.
-
-
Data Analysis:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Experimental Workflow Diagram
The logical flow of the experimental protocol for determining solubility is illustrated in the following diagram.
Conclusion
While specific, publicly available quantitative solubility data for this compound in organic solvents is currently lacking, this technical guide provides the necessary framework for researchers to obtain this critical information. By understanding the compound's physicochemical properties and following the detailed experimental protocol, scientists and drug development professionals can accurately determine its solubility, enabling more efficient and effective utilization in their research and development endeavors. The provided workflow diagram offers a clear and concise visual representation of the steps involved in this essential experimental process.
References
- 1. This compound | C12H8BrCl | CID 12939405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1. EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to the Synthesis and Discovery of 2-Bromo-4'-chloro-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4'-chloro-1,1'-biphenyl is a halogenated biphenyl derivative that serves as a crucial intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. Its structural scaffold is a key component in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs) and materials for optoelectronic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a versatile building block in organic synthesis and drug discovery. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its importance is underscored by its frequent use in modern chemical synthesis.
Introduction
Biphenyl derivatives are a significant class of organic compounds, with many exhibiting a wide range of biological activities and material properties.[1][2] The strategic placement of halogen substituents on the biphenyl core, as seen in this compound, provides reactive handles for further functionalization, making it a valuable precursor for creating diverse molecular architectures.[3][4] This compound, identified by its CAS number 179526-95-5, is particularly useful in cross-coupling reactions, allowing for the construction of complex molecules with tailored electronic, optical, or biological functions.[3] Its utility as an intermediate is prominent in the development of novel pharmaceuticals and advanced materials.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈BrCl | [6] |
| Molecular Weight | 267.55 g/mol | [6] |
| CAS Number | 179526-95-5 | [7] |
| Appearance | White to off-white powder or solid | [4][8] |
| Melting Point | 41 °C | |
| Boiling Point (Predicted) | 325.5 ± 17.0 °C | [7] |
| Density (Predicted) | 1.463 g/cm³ | [7] |
Synthesis Methodologies
The synthesis of this compound can be achieved through several synthetic routes. The most common and well-documented methods are the Suzuki coupling reaction and a more recent approach involving a photocatalytic coupling followed by diazotization.
Suzuki Coupling Reaction
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of this compound, this typically involves the reaction of a dihalogenated benzene derivative with a substituted phenylboronic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound | C12H8BrCl | CID 12939405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 2'-BROMO-4-CHLORO-BIPHENYL synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Safety and Handling of 2-Bromo-4'-chloro-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-Bromo-4'-chloro-1,1'-biphenyl (CAS No. 179526-95-5). The content is intended to support laboratory personnel in minimizing risks and ensuring safe operational procedures when working with this halogenated aromatic compound.
Chemical and Physical Properties
This compound is a halogenated derivative of biphenyl, a class of compounds widely used as synthetic intermediates in the development of pharmaceuticals and advanced materials.[1] Its utility in custom organic synthesis is due to its reactive halogen substituents and stable biphenyl core, making it amenable to a variety of cross-coupling reactions.[2] The strategic placement of bromine and chlorine atoms allows for selective functionalization in the design of complex molecules.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 179526-95-5 | [3] |
| Molecular Formula | C₁₂H₈BrCl | [3] |
| Molecular Weight | 267.55 g/mol | [3] |
| Appearance | Off-white powder or solid | [1] |
| Boiling Point | 325.5 ± 17.0 °C (Predicted) | [4] |
| Flash Point | 173.542 °C | [4] |
| Density | 1.463 g/cm³ | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data.[3]
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | Warning | H335: May cause respiratory irritation |
Note: The GHS classification is based on notifications to the ECHA C&L Inventory.[3]
Toxicological Information
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound. This includes the use of appropriate engineering controls and personal protective equipment to minimize exposure.[5]
Engineering Controls
-
Ventilation: All handling of this compound, including weighing and transferring, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and/or a face shield. | To protect against splashes and dust particles that can cause serious eye irritation.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes. | To prevent skin contact which can cause irritation.[4] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary if handling large quantities or if ventilation is inadequate. | To prevent respiratory tract irritation from dust or aerosols.[4][5] |
First-Aid Measures
In the event of exposure to this compound, immediate first aid is crucial.
| Exposure Route | First-Aid Procedure | Reference(s) |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. | [4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if skin irritation occurs or persists. | [4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [4] |
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet or other secure area.[5]
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.[5]
-
Halogenated organic waste should be collected in a designated, properly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain or in the regular trash.
Experimental Protocols
The following are generalized protocols for the safe handling of this compound in a research setting. These should be adapted to the specific requirements of the experiment and performed in conjunction with a thorough risk assessment.
General Handling and Weighing
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. All necessary equipment, including a calibrated balance, spatulas, and weighing paper, should be placed inside the fume hood.
-
PPE: Don the appropriate PPE as outlined in Section 4.2.
-
Weighing: Carefully transfer the desired amount of this compound from its storage container to a tared weighing vessel. Perform this task slowly to minimize the generation of airborne dust.
-
Cleanup: After weighing, securely close the primary container. Decontaminate the spatula and any other reusable equipment with a suitable solvent (e.g., acetone) in the fume hood, collecting the rinsate as halogenated waste. Dispose of any contaminated weighing paper or other disposable items in the designated solid hazardous waste container.
Use in a Suzuki Coupling Reaction (Illustrative Example)
This protocol is based on a common application for this type of compound and serves as an example of safe handling during a chemical reaction.[8]
-
Reaction Setup: Assemble the reaction glassware (e.g., a round-bottom flask with a condenser and magnetic stirrer) inside a chemical fume hood.
-
Reagent Addition:
-
Under an inert atmosphere (e.g., argon or nitrogen), add this compound, the boronic acid derivative, and the palladium catalyst to the reaction flask.
-
Add the solvent (e.g., dioxane, toluene) via a syringe or cannula.
-
Carefully add the aqueous base (e.g., potassium carbonate solution).
-
-
Reaction: Heat the reaction mixture to the desired temperature using a heating mantle and stir for the required duration. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Perform the extraction with a suitable organic solvent (e.g., ethyl acetate). All extraction steps should be performed in the fume hood.
-
Separate the organic and aqueous layers. The aqueous layer should be collected as hazardous waste.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure using a rotary evaporator vented into the fume hood.
-
-
Purification: Purify the crude product by column chromatography or recrystallization, ensuring all procedures are conducted in a well-ventilated area or fume hood.
-
Waste Disposal: Collect all liquid and solid waste in appropriately labeled hazardous waste containers.
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
Caption: A workflow for the safe handling of this compound.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. nipissingu.ca [nipissingu.ca]
- 3. This compound | C12H8BrCl | CID 12939405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. echemi.com [echemi.com]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. 2'-BROMO-4-CHLORO-BIPHENYL synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Purity Analysis of 2-Bromo-4'-chloro-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4'-chloro-1,1'-biphenyl is a key intermediate in the synthesis of pharmaceuticals and advanced materials, including those used in Organic Light-Emitting Diodes (OLEDs).[1] Its purity is critical to the successful outcome of subsequent reactions and the quality of the final product. This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound, including detailed experimental protocols and data presentation.
The synthesis of this compound is often achieved through cross-coupling reactions, such as the Suzuki coupling.[2][3][4] A common synthetic route involves the reaction of a brominated benzene derivative with a chlorinated phenylboronic acid in the presence of a palladium catalyst.[3][5] Understanding the synthetic pathway is crucial for identifying potential impurities.
Potential Impurities
Based on common synthetic routes, the following impurities may be present in a sample of this compound:
-
Starting Materials:
-
1-Bromo-2-iodobenzene
-
4-Chlorophenylboronic acid
-
o-Dibromobenzene
-
-
Homocoupling Byproducts:
-
4,4'-Dichlorobiphenyl
-
Biphenyl
-
-
Related Isomers and Analogs:
-
Other isomers of bromo-chloro-biphenyl
-
-
Residual Solvents:
-
Toluene, Dioxane, Ethanol, Hexane[3]
-
-
Catalyst Residues:
-
Palladium complexes
-
Analytical Methodologies for Purity Determination
A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its organic impurities.
Experimental Protocol:
A representative GC-MS protocol, adapted from methods for similar halogenated biphenyls, is provided below.
| Parameter | Specification |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/splitless, 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 150 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 10 min at 300 °C |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
| Sample Prep | 1 mg/mL in Dichloromethane |
Data Presentation:
The purity of this compound can be determined by the area percentage of the main peak in the chromatogram. The identity of the main peak and any impurity peaks should be confirmed by their mass spectra.
| Compound | Retention Time (min) | Area % | Mass Spectrum (m/z) |
| This compound | (Typical value) | >99.0 | (Characteristic fragments) |
| Impurity 1 | (Typical value) | <0.5 | (Characteristic fragments) |
| Impurity 2 | (Typical value) | <0.5 | (Characteristic fragments) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity assessment of non-volatile compounds and for quantifying known impurities.
Experimental Protocol:
The following is a representative HPLC method suitable for the analysis of this compound.
| Parameter | Specification |
| Instrument | HPLC with UV Detector |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: WaterB: AcetonitrileGradient: 60% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detector | UV at 254 nm |
| Sample Prep | 0.5 mg/mL in Acetonitrile |
Data Presentation:
Purity is determined by the area percentage of the main peak. Impurity levels are quantified based on their respective peak areas.
| Compound | Retention Time (min) | Area % |
| This compound | (Typical value) | >99.0 |
| Impurity 1 | (Typical value) | <0.5 |
| Impurity 2 | (Typical value) | <0.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
| Parameter | ¹H NMR | ¹³C NMR |
| Instrument | 400 MHz NMR Spectrometer | 100 MHz NMR Spectrometer |
| Solvent | CDCl₃ | CDCl₃ |
| Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Sample Prep | ~10 mg in 0.7 mL solvent | ~20-30 mg in 0.7 mL solvent |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorptions for the aromatic C-H and C-C bonds, as well as the C-Br and C-Cl bonds.
Expected Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| Aromatic C=C stretch | 1600-1450 |
| C-Cl stretch | 850-550[7] |
| C-Br stretch | 690-515[7] |
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the purity analysis process.
Overall Purity Analysis Workflow
GC-MS Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2'-BROMO-4-CHLORO-BIPHENYL synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Substituted Biphenyls Using 2-Bromo-4'-chloro-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract 2-Bromo-4'-chloro-1,1'-biphenyl is a versatile bifunctional building block for the synthesis of complex, substituted biphenyls. The biphenyl structure is a prevalent motif in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] This compound features two halogen atoms with differential reactivity; the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in many standard palladium-catalyzed cross-coupling reactions. This reactivity difference allows for the selective functionalization at the 2-position, providing a strategic advantage for the controlled assembly of intricate molecular architectures.[1] These application notes provide detailed protocols for key synthetic transformations using this compound, focusing on widely used cross-coupling methodologies.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The selective functionalization of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for sequential or monosubstitution.[5][6] The primary methods include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Caption: Selective functionalization of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide.[7][8][9] It is widely used for synthesizing biaryl compounds due to its tolerance of a broad range of functional groups and the commercial availability of diverse boronic acids.[4][10]
Experimental Protocol: Synthesis of 2-(Aryl)-4'-chloro-1,1'-biphenyl
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) or dioxane/water.[11]
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Reaction times typically range from 4 to 24 hours.[11]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired substituted biphenyl.[11]
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand (if needed) | PPh₃, PCy₃, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ |
| Solvent | Toluene/EtOH/H₂O, Dioxane/H₂O, THF |
| Temperature | 80 - 110 °C |
| Typical Yield | 75 - 95% |
| Data derived from general Suzuki coupling protocols.[10][11][12][13] |
Heck Coupling
The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene, catalyzed by palladium in the presence of a base.[6][14][15] This method is ideal for introducing vinyl groups at the 2-position of the biphenyl core.
Experimental Protocol: Synthesis of 2-(Alkenyl)-4'-chloro-1,1'-biphenyl
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and a phosphine ligand such as P(o-tol)₃ (4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., acetonitrile, DMF), the alkene (e.g., styrene, ethyl acrylate) (1.5 equiv), and a base like triethylamine (Et₃N) or DIPEA (1.5-3.0 equiv).[6][16]
-
Reaction Execution: Seal the tube tightly and heat the mixture to 100-120 °C for 18-24 hours. Monitor progress by GC-MS or TLC.
-
Work-up: After cooling, filter the mixture through a pad of Celite® to remove the palladium catalyst, washing with an organic solvent.[6]
-
Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in a solvent like CH₂Cl₂ or ethyl acetate and wash with saturated aq. NH₄Cl and brine. Dry the organic phase, filter, and concentrate. Purify by flash column chromatography.
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand (if needed) | P(o-tol)₃, PPh₃ |
| Base | Et₃N, DIPEA, K₂CO₃ |
| Solvent | Acetonitrile, DMF, Toluene |
| Temperature | 100 - 140 °C |
| Typical Yield | 60 - 85% |
| Data derived from general Heck coupling protocols.[6][16] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17][18] This reaction is catalyzed by both palladium and a copper(I) co-catalyst, typically in the presence of an amine base.[5][19][20]
Experimental Protocol: Synthesis of 2-(Alkynyl)-4'-chloro-1,1'-biphenyl
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (3-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add an anhydrous, degassed solvent like THF or DMF, followed by an amine base (e.g., Et₃N or diisopropylamine, which can also serve as a solvent).[5][16] Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Reaction Execution: Stir the reaction at room temperature or heat gently to 40-60 °C. The reaction is often complete within 3-12 hours. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with a solvent like Et₂O or ethyl acetate and filter through a pad of Celite®.[5]
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Typical Conditions |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI, CuBr |
| Base | Et₃N, Diisopropylamine (DIPA) |
| Solvent | THF, DMF, Toluene |
| Temperature | 25 - 65 °C |
| Typical Yield | 80 - 95% |
| Data derived from general Sonogashira coupling protocols.[5][16] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[21][22] It allows for the coupling of amines (primary or secondary) with aryl halides, providing a powerful tool for creating aniline derivatives.[23][24]
Experimental Protocol: Synthesis of N-(Aryl/Alkyl)-4'-chloro-[1,1'-biphenyl]-2-amine
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a sterically hindered phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%) to a Schlenk tube. Add anhydrous, degassed toluene and stir for 10 minutes.
-
Reaction Setup: To the catalyst mixture, add this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.4 equiv).[25]
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 8-24 hours. Monitor progress by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.[25] Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, SPhos, BINAP, RuPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80 - 110 °C |
| Typical Yield | 70 - 90% |
| Data derived from general Buchwald-Hartwig amination protocols.[24][25][26] |
Visualized Mechanisms and Workflows
Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Standard Experimental Workflow
A typical workflow for cross-coupling reactions involves careful setup under an inert atmosphere, followed by reaction, work-up, and purification.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Heck Coupling | NROChemistry [nrochemistry.com]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. 2'-BROMO-4-CHLORO-BIPHENYL synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. jk-sci.com [jk-sci.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. jk-sci.com [jk-sci.com]
- 24. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 25. benchchem.com [benchchem.com]
- 26. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-4'-chloro-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic compounds. This application note provides a detailed protocol for the selective Suzuki coupling of 2-Bromo-4'-chloro-1,1'-biphenyl, a dihalogenated biphenyl derivative. The selective functionalization of the more reactive carbon-bromine bond in the presence of a less reactive carbon-chlorine bond is a key feature of this protocol, offering a versatile platform for the synthesis of complex polychlorinated biphenyl (PCB) analogues and other advanced intermediates.
Principle and Selectivity
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate in the presence of a base. The catalytic cycle proceeds through three primary steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.
In the case of this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for selective coupling. The C-Br bond is more susceptible to oxidative addition to the palladium catalyst than the more stable C-Cl bond. This inherent reactivity difference enables the selective formation of a new C-C bond at the 2-position of the biphenyl scaffold, leaving the 4'-chloro substituent intact for potential subsequent transformations.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of a substrate structurally similar to this compound, namely 2-bromo-4-chlorophenyl-2-bromobutanoate, with various arylboronic acids.[1] This data serves as a strong indicator of the expected outcomes for the coupling of this compound.
Table 1: Catalyst, Base, and Solvent Systems for Selective Suzuki Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O (4:1:1) | 80-100 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 80-100 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF/H₂O (5:1) | 90-110 |
Table 2: Representative Yields for the Suzuki Coupling with Various Arylboronic Acids
| Arylboronic Acid | Product | Solvent/H₂O Ratio | Yield (%)[1] |
| Phenylboronic acid | 4'-chloro-[1,1':2',1''-terphenyl] | Toluene/Ethanol/H₂O (4:1:1) | 81 |
| 4-Methoxyphenylboronic acid | 4'-chloro-4''-methoxy-[1,1':2',1''-terphenyl] | Toluene/Ethanol/H₂O (4:1:1) | 78 |
| 4-Methylphenylboronic acid | 4'-chloro-4''-methyl-[1,1':2',1''-terphenyl] | Toluene/Ethanol/H₂O (4:1:1) | 75 |
| 3-Chlorophenylboronic acid | 3'',4'-dichloro-[1,1':2',1''-terphenyl] | Dioxane/H₂O (4:1) | 64 |
Note: Yields are based on the coupling of 2-bromo-4-chlorophenyl-2-bromobutanoate with the respective phenylboronic acids and are representative of what can be expected for this compound under optimized conditions.[1] It has been observed that phenylboronic acids with electron-donating substituents tend to provide higher yields compared to those with electron-withdrawing groups.[1]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the selective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Toluene (anhydrous, degassed)
-
Ethanol (anhydrous, degassed)
-
Deionized Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a rubber septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Solvent Addition: Add the degassed solvent system of Toluene, Ethanol, and Water in a 4:1:1 ratio via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the desired 2-aryl-4'-chloro-1,1'-biphenyl.
Mandatory Visualizations
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4'-chloro-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-4'-chloro-1,1'-biphenyl. This versatile building block is a valuable substrate for creating complex molecular architectures relevant to pharmaceuticals, agrochemicals, and materials science.[1][2][3] The protocols outlined below cover three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing palladium-catalyzed cross-coupling reactions under an inert atmosphere.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly effective method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[4][5][6] This reaction is widely used to synthesize biaryl and substituted aromatic compounds.[3][7] For this compound, this allows for the introduction of various aryl or vinyl substituents at the 2-position.
Catalytic Cycle for Suzuki-Miyaura Coupling
The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the catalyst.[5][8][9]
Quantitative Data: Suzuki-Miyaura Coupling
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 85 | 16 | 92 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 8 | 88 |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 24 | 78 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed Toluene and Water (e.g., 5:1 ratio)
-
Standard glassware for inert atmosphere reactions[10]
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (Toluene/H₂O) via syringe.[10]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4'-chloro-[1,1',1'',1''']-quaterphenyl product.[10]
Application Note 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[11][12][13] This reaction is exceptionally useful for synthesizing aryl amines, which are prevalent in pharmaceuticals and organic materials.[1][12] It allows for the introduction of primary or secondary amines at the 2-position of the biphenyl scaffold.
Catalytic Cycle for Buchwald-Hartwig Amination
The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond.[11][12][14]
Quantitative Data: Buchwald-Hartwig Amination
| Amine Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (2.0) | Toluene | 100 | 6 | 94 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 18 | 85 |
| n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 24 | 89 |
| Benzophenone imine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (2.0) | 1,4-Dioxane | 100 | 12 | 91 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol details the amination of this compound with morpholine.[15]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous, degassed Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.[16]
-
Add anhydrous toluene, followed by this compound and morpholine.[15]
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion (typically 6-12 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the mixture with ethyl acetate.[16]
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4'-chloro-[1,1'-biphenyl]-2-yl)morpholine.[15]
Application Note 3: Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18][19][20] This reaction is a powerful method for synthesizing arylalkynes and conjugated enynes under mild conditions.[19][21]
Catalytic Cycle for Sonogashira Coupling
The reaction involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then participates in a transmetalation step with the palladium(II) intermediate.[17][19]
Quantitative Data: Sonogashira Coupling
| Alkyne Coupling Partner | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N (2.0) | THF | 60 | 3 | 89 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | Diisopropylamine (3.0) | Toluene | 70 | 5 | 93 |
| 1-Hexyne | Pd(OAc)₂ (2) | CuI (1) | Et₃N (2.0) | DMF | 50 | 6 | 85 |
| Ethynylbenzene | PdCl₂(PCy₃)₂ (2) | - | K₂CO₃ (2.0) | Dioxane | 80 | 12 | 81 |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol outlines the coupling of this compound with phenylacetylene.[16][17]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine
-
Anhydrous, degassed THF or Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and degassed Et₃N.
-
Add phenylacetylene dropwise to the mixture at room temperature.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.[17]
-
Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield 4'-chloro-2-(phenylethynyl)-1,1'-biphenyl.[17]
References
- 1. 4'-Chloro-[1,1'-biphenyl]-2-amine|lookchem [lookchem.com]
- 2. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap [eureka.patsnap.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. benchchem.com [benchchem.com]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. jk-sci.com [jk-sci.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: Synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for the synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl, a key intermediate in the development of pharmaceuticals, pesticides, and optoelectronic materials.[1] Its utility stems from its stable biphenyl core and reactive halogen substituents, which allow for further functionalization through various cross-coupling reactions.[2]
Synthetic Approaches
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4][5][6][7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. Alternative methods such as the Ullmann coupling and a novel photocatalytic coupling have also been reported.[1][9][10][11][12]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes quantitative data for different synthetic methods for this compound.
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki Coupling | 1-Bromo-2-iodobenzene | 4-Chlorophenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | 2M Potassium carbonate | Dioxane / Water | Reflux | 4 | 90 | [3][13] |
| Suzuki Coupling | 1-Bromo-2-iodobenzene | 4-Chlorophenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Potassium carbonate | Toluene / Ethanol / Water | 80 | 4 | 94 | [3] |
| Suzuki Coupling | o-Dibromobenzene | p-Chlorophenylboronic acid | Palladium catalyst | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Photocatalytic Coupling followed by Diazotization | Aniline | p-Chloroiodobenzene | Cobalt chloride / Fluorescein | Not Specified | Acetonitrile / Water | 70 | 21 | 90.4 (intermediate) | [1] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction[3]
This protocol details the synthesis of this compound using 1-bromo-2-iodobenzene and 4-chlorophenylboronic acid.
Materials:
-
1-Bromo-2-iodobenzene (30 g, 106 mmol)
-
4-Chlorophenylboronic acid (16.9 g, 108.6 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (2.45 g, 2 mol%)
-
2M Potassium carbonate solution (100 ml)
-
Dioxane
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Hexane
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
1 L three-neck flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 1 L three-neck flask, add 1-bromo-2-iodobenzene (30 g, 106 mmol) and 4-chlorophenylboronic acid (16.9 g, 108.6 mmol).
-
Add 100 ml of 2M aqueous potassium carbonate solution and a suitable amount of dioxane to dissolve the reactants.
-
Add tetrakis(triphenylphosphine)palladium(0) (2.45 g, 2 mol%) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4 hours under an inert atmosphere (e.g., argon or nitrogen).
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction with additional potassium carbonate solution.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to remove the solvent.
-
Purify the crude product by column chromatography using hexane as the eluent to obtain this compound as a white solid (yield: 25.3 g, 90%).
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Applications in Drug Development
This compound is a versatile building block in medicinal chemistry.[2] The presence of bromine and chlorine atoms provides sites for further chemical modifications, enabling the synthesis of a diverse range of complex molecules.[2] Halogenated compounds, particularly those containing chlorine and bromine, are prevalent in pharmaceuticals and can influence a drug's metabolic stability, binding affinity, and overall therapeutic profile.[14] This intermediate can be utilized in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic areas, including anti-diabetic, cardiovascular, and central nervous system disorders.[15] The biphenyl moiety itself is a common structural motif in biologically active compounds.[2][8]
References
- 1. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. 2'-BROMO-4-CHLORO-BIPHENYL synthesis - chemicalbook [chemicalbook.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. thalesnano.com [thalesnano.com]
- 10. synarchive.com [synarchive.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 13. echemi.com [echemi.com]
- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing - PYG Lifesciences [pyglifesciences.com]
Application Notes and Protocols for the Use of 2-Bromo-4'-chloro-1,1'-biphenyl in Organic Electronics
Introduction
2-Bromo-4'-chloro-1,1'-biphenyl is a versatile biphenyl derivative that serves as a crucial building block in the synthesis of advanced organic electronic materials. Its utility stems from the presence of two distinct halogen atoms—bromine and chlorine—at the 2 and 4' positions, respectively. This differential reactivity allows for selective functionalization through various cross-coupling reactions, making it an ideal precursor for the tailored synthesis of materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). The rigid biphenyl core provides a robust and thermally stable scaffold, which is essential for the longevity and performance of organic electronic devices.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a representative hole-transporting material (HTM) for OLED applications.
Synthetic Pathways and Key Reactions
The primary synthetic routes for elaborating this compound into functional organic electronic materials involve palladium-catalyzed cross-coupling reactions. The two most relevant reactions are:
-
Suzuki-Miyaura Coupling: This reaction is ideal for forming carbon-carbon bonds. The more reactive bromine at the 2-position can be selectively coupled with a variety of boronic acids or esters to introduce new aryl or vinyl groups.
-
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds, which is fundamental for the synthesis of hole-transporting and some emissive materials. The bromo-substituent is typically more reactive than the chloro-substituent in this reaction, allowing for selective amination.
The following diagram illustrates the general synthetic utility of this compound.
Application in OLEDs: Synthesis of a Hole-Transporting Material
A common strategy for designing hole-transporting materials is to incorporate triarylamine moieties into a conjugated backbone. The following section details the synthesis and application of a hypothetical but representative HTM, 2-(N,N-diphenylamino)-4'-chloro-1,1'-biphenyl (DPA-CBp) , derived from this compound via a Buchwald-Hartwig amination.
Synthesis of 2-(N,N-diphenylamino)-4'-chloro-1,1'-biphenyl (DPA-CBp)
The synthesis involves the palladium-catalyzed coupling of this compound with diphenylamine.
Experimental Protocol: Synthesis of DPA-CBp
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Diphenylamine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, diphenylamine, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate glovebox, prepare a stock solution of the catalyst by dissolving palladium(II) acetate and tri(tert-butyl)phosphine in anhydrous toluene.
-
Add the anhydrous toluene to the Schlenk flask containing the reactants, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure DPA-CBp.
-
Data Presentation: Physicochemical Properties of DPA-CBp
The following table summarizes the expected physicochemical properties of the synthesized DPA-CBp, which are crucial for its function as a hole-transporting material.
| Property | Expected Value |
| Molecular Weight ( g/mol ) | 391.90 |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.4 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.2 eV |
| Triplet Energy (T₁) | ~ 2.7 eV |
| Glass Transition Temperature (Tg) | > 100 °C |
| Decomposition Temperature (Td) | > 350 °C |
Application in OLED Device Fabrication
DPA-CBp can be used as a hole-transporting layer in a multi-layer OLED device. A typical device architecture is as follows:
ITO / HIL / DPA-CBp (HTL) / EML / ETL / EIL / Cathode
Experimental Protocol: OLED Device Fabrication
-
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Thin Film Deposition:
-
The organic layers and the cathode are deposited by thermal evaporation in a high vacuum chamber (< 10⁻⁶ Torr).
-
A hole injection layer (HIL), such as HATCN, is deposited onto the ITO.
-
The synthesized DPA-CBp is deposited as the hole transport layer (HTL).
-
An emissive layer (EML) is co-deposited from a host material (e.g., CBP) and a phosphorescent dopant (e.g., Ir(ppy)₃).
-
An electron transport layer (ETL), such as TPBi, is then deposited.
-
An electron injection layer (EIL), such as LiF, is deposited.
-
Finally, a metal cathode, such as aluminum (Al), is deposited.
-
-
Encapsulation and Characterization:
-
The fabricated devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a spectroradiometer.
-
The electroluminescence (EL) spectra are recorded at different driving voltages.
-
Data Presentation: Representative OLED Device Performance
The following table summarizes the expected performance of an OLED device incorporating DPA-CBp as the hole-transporting layer.
| Parameter | Representative Value |
| Turn-on Voltage (V) | ~ 3.0 V |
| Maximum Luminance (cd/m²) | > 10,000 |
| Maximum Current Efficiency (cd/A) | ~ 40 - 60 |
| Maximum Power Efficiency (lm/W) | ~ 30 - 50 |
| Maximum External Quantum Efficiency (%) | ~ 15 - 20 |
| CIE Coordinates (x, y) | Dependent on the Emitter |
This compound is a valuable and versatile precursor for the synthesis of high-performance organic electronic materials. Through well-established synthetic methodologies such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, a wide array of functional molecules can be accessed. The example of DPA-CBp demonstrates the potential for creating efficient hole-transporting materials for OLED applications. The ability to selectively functionalize the biphenyl core allows for the fine-tuning of electronic and physical properties, enabling the rational design of materials for next-generation organic electronic devices.
Application Notes and Protocols for 2-Bromo-4'-chloro-1,1'-biphenyl as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4'-chloro-1,1'-biphenyl is a versatile biphenyl intermediate crucial in the synthesis of various pharmaceutically active compounds. Its distinct substitution pattern, featuring a bromine atom on one phenyl ring and a chlorine atom on the other, allows for selective functionalization through cross-coupling reactions. This document provides detailed application notes on its use in the synthesis of the anti-gout medication Febuxostat and the non-steroidal anti-inflammatory drug (NSAID) Felbinac. Comprehensive, representative experimental protocols, quantitative data, and visual diagrams of synthetic pathways and mechanisms of action are presented to guide researchers in leveraging this key intermediate for drug discovery and development.
Introduction
Biphenyl scaffolds are prevalent in a wide array of medicinal compounds due to their rigid, planar structure which can effectively interact with biological targets. This compound (CAS No: 179526-95-5) serves as a pivotal building block in organic synthesis, particularly in the pharmaceutical industry. The differential reactivity of the bromo and chloro substituents enables regioselective modifications, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the strategic construction of complex molecular architectures.[1]
This intermediate is notably employed in the synthesis of Febuxostat, a potent xanthine oxidase inhibitor, and is a relevant precursor for the synthesis of NSAIDs belonging to the biphenyl acetic acid class, such as Felbinac.
Application in the Synthesis of Febuxostat
Febuxostat is a non-purine selective inhibitor of xanthine oxidase, an enzyme responsible for the production of uric acid. By inhibiting this enzyme, Febuxostat effectively reduces uric acid levels in the blood, making it a cornerstone in the management of hyperuricemia and gout. This compound can be envisioned as a precursor to the biphenyl core of molecules structurally related to Febuxostat, where the thiazole moiety is attached.
Proposed Synthetic Pathway
A plausible synthetic route to a key biphenyl-thiazole intermediate for Febuxostat analogues, starting from this compound, involves a Suzuki-Miyaura cross-coupling reaction with a suitable thiazole boronic acid or boronate ester derivative.
Caption: Proposed synthesis of a Febuxostat analogue.
Mechanism of Action of Febuxostat
Febuxostat inhibits xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. This inhibition leads to a decrease in the production of uric acid.
Caption: Mechanism of action of Febuxostat.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura coupling reaction for the synthesis of a biphenyl-thiazole intermediate.
Materials:
-
This compound
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylthiazole-5-carboxylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylthiazole-5-carboxylate (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90-100°C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 2-(Boronic ester)-thiazole derivative | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/Water | 90-100 | 12-24 | 75-90 |
| Representative data for similar Suzuki-Miyaura couplings. |
Application in the Synthesis of Felbinac (and other NSAIDs)
Felbinac ([1,1'-biphenyl]-4-ylacetic acid) is a non-steroidal anti-inflammatory drug (NSAID) used topically to treat pain and inflammation. The biphenylacetic acid scaffold is common to several NSAIDs. This compound can serve as a starting material for the synthesis of Felbinac and its analogues.
Proposed Synthetic Pathway
A synthetic route to a Felbinac analogue from this compound could involve an initial Suzuki-Miyaura coupling to introduce a functional group that can be subsequently converted to an acetic acid moiety. A more direct, albeit different starting material-based synthesis of Felbinac itself often employs a Suzuki-Miyaura coupling of a bromophenylacetic acid derivative with phenylboronic acid.
Caption: General synthesis of Felbinac derivatives.
Mechanism of Action of NSAIDs
NSAIDs like Felbinac typically exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent inflammatory mediators.
Caption: General mechanism of action of NSAIDs.
Representative Experimental Protocol: Synthesis of Felbinac
This protocol outlines a general method for the synthesis of Felbinac via a Suzuki-Miyaura coupling, starting from 4-bromophenylacetic acid.
Materials:
-
4-Bromophenylacetic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
n-Propanol
-
Water
Procedure:
-
To a round-bottomed flask, add 4-bromophenylacetic acid (1.0 eq), phenylboronic acid (1.2 eq), palladium acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add n-propanol and an aqueous solution of sodium carbonate (2.0 eq).
-
Purge the mixture with an inert gas (e.g., nitrogen) for 30 seconds.
-
Heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the crude product and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure Felbinac.
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromophenylacetic acid | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | n-Propanol/Water | Reflux | 1 | 80-95 |
| Representative data for the synthesis of Felbinac. |
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility is prominently demonstrated in the construction of complex drug molecules such as Febuxostat and as a precursor for NSAIDs like Felbinac. The strategic application of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient and selective formation of key carbon-carbon bonds, enabling the synthesis of these important therapeutic agents. The provided protocols and data serve as a foundational guide for researchers in the field of drug discovery and development to effectively utilize this key building block.
References
Application Notes and Protocols for the Functionalization of 2-Bromo-4'-chloro-1,1'-biphenyl
Introduction
2-Bromo-4'-chloro-1,1'-biphenyl (CAS No. 179526-95-5) is a valuable and versatile biphenyl intermediate in organic synthesis.[1] Its structure, featuring a stable biphenyl core with two different halogen substituents, makes it an ideal scaffold for constructing complex molecules.[2] The differential reactivity of the bromine and chlorine atoms allows for selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in common palladium-catalyzed processes like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling sequential and site-specific modifications.[2][3] This property is highly advantageous in the synthesis of pharmaceuticals, advanced materials, and agrochemicals.[1]
These application notes provide detailed protocols for several key functionalization reactions of this compound, intended for researchers, scientists, and professionals in drug development.
Versatility of this compound in Synthesis
The diagram below illustrates the principal synthetic pathways for the functionalization of this compound, leveraging the higher reactivity of the C-Br bond.
Caption: Key synthetic transformations of this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling
Application Note: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with an aryl halide.[4] This reaction is widely used to synthesize biaryl and polyaryl structures, which are common motifs in pharmaceuticals and organic materials.[5] For this compound, the reaction can be performed selectively at the more reactive C-Br position.[6]
Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Experimental Protocol
-
Reagent Preparation : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition : Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.
-
Reaction : Heat the mixture with vigorous stirring to the desired temperature (typically 70-100 °C) and monitor the reaction progress by TLC or GC-MS.[7]
-
Work-up : Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling
| Parameter | Condition | Typical Range/Value |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Various arylboronic acids | 1.1 - 1.5 equivalents |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | 1 - 5 mol% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | Toluene/H₂O, Dioxane/H₂O, ACN | As required |
| Temperature | 70 - 100 °C | [7] |
| Reaction Time | 4 - 24 hours | |
| Typical Yield | 60 - 95% | [7] |
Palladium-Catalyzed Buchwald-Hartwig Amination
Application Note: The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[8] This reaction couples aryl halides with a wide range of primary and secondary amines.[9] It offers a direct route to synthesize N-aryl derivatives of 4'-chloro-[1,1'-biphenyl]-2-amine, which can be important pharmacophores. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[10]
Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination reaction.
Experimental Protocol
-
Reaction Setup : In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., BINAP, XPhos, 1.2-2.4 mol% relative to Pd), and the base (e.g., NaOᵗBu or Cs₂CO₃, 1.2-1.5 eq).
-
Reagent Addition : Add this compound (1.0 eq) and the amine (1.1-1.2 eq).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction : Seal the tube and heat the mixture with stirring at the appropriate temperature (typically 80-110 °C). Monitor the reaction progress.
-
Work-up : After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification : Wash the filtrate with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Parameter | Condition | Typical Range/Value |
| Aryl Halide | This compound | 1.0 equivalent |
| Amine | Primary or secondary amines | 1.1 - 1.2 equivalents |
| Catalyst System | Pd₂(dba)₃ or Pd(OAc)₂ + Ligand | 1 - 5 mol% |
| Ligand | BINAP, XPhos, DPPF, etc. | 1.2 - 2.4 mol% (vs Pd) |
| Base | NaOᵗBu, K₃PO₄, Cs₂CO₃ | 1.2 - 1.5 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed |
| Temperature | 80 - 110 °C | [9] |
| Reaction Time | 2 - 24 hours | |
| Typical Yield | 70 - 95% |
Palladium/Copper-Catalyzed Sonogashira Coupling
Application Note: The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[3] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.[11] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[12]
Reaction Scheme
Caption: General scheme for the Sonogashira coupling reaction.
Experimental Protocol
-
Reaction Setup : To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-2.5 mol%).[13]
-
Reagent Addition : Add the terminal alkyne (1.1-1.2 eq) followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-7.0 eq).[13]
-
Reaction : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.[13]
-
Work-up : Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary: Sonogashira Coupling
| Parameter | Condition | Typical Range/Value |
| Aryl Halide | This compound | 1.0 equivalent |
| Alkyne | Terminal alkynes | 1.1 - 1.2 equivalents |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 2 - 5 mol% |
| Cu(I) Co-catalyst | CuI, CuBr | 1 - 2.5 mol% |
| Base | Et₃N, DIPEA, Et₂NH | 2.0 - 7.0 equivalents |
| Solvent | THF, DMF, MeCN | As required |
| Temperature | Room Temp. to 60 °C | [13] |
| Reaction Time | 3 - 12 hours | [13] |
| Typical Yield | 75 - 90% | [13] |
Palladium-Catalyzed Cyanation
Application Note: The introduction of a nitrile (-CN) group onto an aromatic ring is a valuable transformation, as nitriles are versatile precursors for amines, amides, carboxylic acids, and tetrazoles.[14] Palladium-catalyzed cyanation of aryl halides provides a reliable method for this conversion.[15] Historically, toxic cyanide sources like CuCN or KCN were used, but modern methods often employ less toxic alternatives like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[16][17]
Reaction Scheme
Caption: General scheme for the palladium-catalyzed cyanation reaction.
Experimental Protocol
-
Reaction Setup : Under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq), the cyanide source (e.g., K₄[Fe(CN)₆], 0.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.1-0.5 mol%), a suitable ligand (e.g., XPhos), and a base (e.g., Na₂CO₃ or KOAc, 0.3-2.0 eq).[16][17]
-
Solvent Addition : Add a polar aprotic solvent such as DMF, NMP, or a dioxane/water mixture.
-
Reaction : Heat the mixture to 100-120 °C and stir vigorously until the reaction is complete (typically < 5 hours).[16]
-
Work-up : Cool the reaction mixture and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate or toluene).
-
Purification : Combine the organic extracts and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude nitrile by recrystallization or column chromatography.
Data Summary: Palladium-Catalyzed Cyanation
| Parameter | Condition | Typical Range/Value |
| Aryl Halide | This compound | 1.0 equivalent |
| Cyanide Source | K₄[Fe(CN)₆], Zn(CN)₂ | 0.5 - 0.7 equivalents |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 0.1 - 2.0 mol% |
| Ligand | dppf, XPhos | As required |
| Base | Na₂CO₃, KOAc | 0.3 - 2.0 equivalents |
| Solvent | NMP, DMF, Dioxane/H₂O | As required |
| Temperature | 100 - 120 °C | [16] |
| Reaction Time | 1 - 5 hours | [17] |
| Typical Yield | 80 - 96% | [16] |
Grignard Reagent Formation and Reaction
Application Note: Aryl bromides can be converted into highly nucleophilic Grignard reagents (organomagnesium halides) by reacting them with magnesium metal.[18] This transformation inverts the polarity of the carbon atom from electrophilic to nucleophilic (umpolung). The resulting Grignard reagent is a powerful carbon nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and CO₂, to form new C-C bonds. A common side product is the homocoupled biphenyl, the formation of which can be minimized by controlling concentration and temperature.[19]
Reaction Scheme
Caption: General scheme for Grignard reagent formation and subsequent reaction.
Experimental Protocol
-
Apparatus Setup : Assemble a three-necked flask, equipped with a reflux condenser and a dropping funnel, all flame-dried and under an inert atmosphere. Place magnesium turnings (1.1-1.5 eq) in the flask.
-
Initiation : Add a small crystal of iodine to activate the magnesium surface. Add a small portion of a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.
-
Grignard Formation : Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 1-2 hours.[20]
-
Reaction with Electrophile : Cool the Grignard solution in an ice bath. Add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 eq) in the same anhydrous solvent dropwise.
-
Work-up : After the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution or dilute HCl. Extract the product with an organic solvent.
-
Purification : Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization. Biphenyl side products can often be removed by trituration with a non-polar solvent like petroleum ether.[19]
Data Summary: Grignard Reaction
| Parameter | Condition | Typical Range/Value |
| Aryl Halide | This compound | 1.0 equivalent |
| Magnesium | Mg turnings | 1.1 - 1.5 equivalents |
| Electrophile | Aldehydes, Ketones, CO₂, etc. | 1.0 - 1.1 equivalents |
| Solvent | Anhydrous Et₂O or THF | As required |
| Initiator | I₂ (crystal), 1,2-dibromoethane | Catalytic amount |
| Temperature | Room Temp. to Reflux (formation) 0 °C to Room Temp. (reaction) | |
| Reaction Time | 1 - 4 hours | |
| Typical Yield | 50 - 85% |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Cyanation - Wikipedia [en.wikipedia.org]
- 16. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 17. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Derivatization of 2-Bromo-4'-chloro-1,1'-biphenyl in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-4'-chloro-1,1'-biphenyl as a versatile building block in the development of novel therapeutic agents. The protocols detailed herein focus on palladium-catalyzed cross-coupling reactions, which are pivotal in modern medicinal chemistry for the construction of diverse molecular scaffolds.
Introduction
This compound is a key intermediate in organic synthesis, particularly for the generation of complex biaryl structures.[1] The presence of a bromine atom at the 2-position and a chlorine atom at the 4'-position offers opportunities for selective functionalization, enabling the synthesis of a wide array of derivatives. The biphenyl moiety itself is a common structural motif in many biologically active compounds, exhibiting a range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[2] This document outlines protocols for the derivatization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and presents representative biological data for analogous compounds.
Derivatization Strategies
The bromine atom at the 2-position of this compound is more reactive in typical palladium-catalyzed cross-coupling reactions compared to the chlorine atom at the 4'-position. This differential reactivity allows for selective functionalization at the 2-position.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4'-chloro-1,1'-biphenyls
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in kinase inhibitors and other targeted therapies.[2]
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 eq.) or K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-4'-chloro-1,1'-biphenyl Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[1] This reaction is of great importance in medicinal chemistry as the arylamine motif is present in a wide range of pharmaceuticals.[4]
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 eq.), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 eq.), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the tube and heat the reaction mixture with stirring at 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Scalable Synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the scalable synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl, a key intermediate in the development of pharmaceuticals and functional materials.[1][2] This document outlines detailed protocols for the Suzuki-Miyaura cross-coupling reaction, presents quantitative data for reaction optimization, and discusses the applications of biphenyl derivatives in drug discovery, including their emerging role as inhibitors of the PD-1/PD-L1 signaling pathway. Visualizations of the catalytic cycle, a scalable synthesis workflow, and a relevant biological signaling pathway are provided to facilitate understanding and implementation.
Introduction
Biphenyl and its derivatives are privileged structural motifs in medicinal chemistry and materials science due to their conformational properties and metabolic stability.[3][4][5][6] The title compound, this compound, serves as a versatile building block, allowing for the introduction of further functionalities through its reactive bromine atom, making it a valuable precursor for the synthesis of complex molecules.[1] The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for the synthesis of biaryl compounds, offering mild reaction conditions and tolerance to a broad range of functional groups.[4] This document provides detailed procedures for the synthesis of this compound via this method.
Scalable Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. For the synthesis of this compound, the most common route involves the reaction of a dihalogenated benzene derivative with a substituted phenylboronic acid.
General Reaction Scheme
The synthesis of this compound is typically achieved by the Suzuki-Miyaura coupling of 1-bromo-2-iodobenzene with 4-chlorophenylboronic acid. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for a selective reaction.
Reaction:
Data Presentation: Reaction Parameter Optimization
The yield and purity of the product are highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes various reported conditions for the synthesis of this compound.
| Aryl Halide (1.0 equiv) | Boronic Acid (equiv) | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-2-iodobenzene | 4-chlorophenylboronic acid (1.02) | Pd(PPh₃)₄ (2) | K₂CO₃ (2M aq. soln.) | Dioxane | Reflux | 4 | 90 |
| 1-Bromo-2-iodobenzene | 4-chlorophenylboronic acid (1.0) | Pd(PPh₃)₄ (4.8) | K₂CO₃ (2.3) | Toluene/Ethanol/Water (10:1:2) | 80 | 4 | 94 |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is based on a reported procedure with a high yield.
Materials:
-
1-Bromo-2-iodobenzene
-
4-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Dichloromethane (for extraction)
-
Magnesium Sulfate (anhydrous)
-
Hexane (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 1-bromo-2-iodobenzene (1.0 equiv), 4-chlorophenylboronic acid (1.0 equiv), and potassium carbonate (2.3 equiv).
-
Solvent Addition: Add a solvent mixture of toluene, ethanol, and water in a 10:1:2 ratio.
-
Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.048 equiv).
-
Reaction: Heat the reaction mixture to 80°C and stir vigorously for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford this compound as a white solid.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Scalable Synthesis Workflow
Caption: A generalized workflow for the scalable synthesis of biphenyls.
Application in Drug Discovery: Targeting the PD-1/PD-L1 Pathway
Biphenyl derivatives have been investigated as small-molecule inhibitors of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway.[7][8] Inhibition of this pathway can restore anti-tumor immunity.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by biphenyl derivatives.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a robust and scalable method for the synthesis of this compound. The protocols and data presented herein offer a solid foundation for researchers in academia and industry. The versatility of this biphenyl intermediate makes it a valuable tool in the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of next-generation cancer immunotherapies.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biphenyl Ether Analogs Containing Pomalidomide as Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4'-chloro-1,1'-biphenyl
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-Bromo-4'-chloro-1,1'-biphenyl. This resource addresses common side reactions, provides detailed experimental protocols, and offers strategies to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki-Miyaura coupling of this compound?
A1: The two most prevalent side reactions encountered during the Suzuki-Miyaura coupling of this compound are homocoupling of the boronic acid reagent and dehalogenation of the aryl bromide starting material.[1] Homocoupling results in the formation of a symmetrical biaryl from the boronic acid, while dehalogenation leads to the formation of 4-chloro-1,1'-biphenyl. Both side reactions consume starting materials and reduce the yield of the desired product, complicating purification.[1][2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: Boronic acid homocoupling is primarily caused by two factors: the presence of molecular oxygen and the use of a Palladium(II) precatalyst.[2][3]
-
Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[3] Rigorous degassing of solvents and reaction mixtures is crucial to minimize this side reaction.
-
Palladium(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, a portion of the boronic acid is consumed in the initial phase of the reaction to reduce the Pd(II) to the catalytically active Pd(0) state, leading to the formation of the homocoupling byproduct.[3]
Q3: How can I minimize the dehalogenation of this compound?
A3: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, can be minimized by carefully selecting the reaction conditions.[2] Key factors to consider include:
-
Base Selection: The choice of base is critical. Strong bases can sometimes promote dehalogenation. Using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.[1]
-
Solvent and Hydrogen Donors: The solvent can act as a hydrogen source for dehalogenation. Using anhydrous solvents and minimizing the presence of protic impurities is recommended.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway relative to the dehalogenation side reaction.
Q4: My reaction is sluggish or fails to go to completion. What are the likely causes?
A4: Low reactivity in the Suzuki coupling of a substituted biphenyl like this compound can be due to several factors, including steric hindrance and catalyst deactivation.
-
Steric Hindrance: The substituents on the biphenyl scaffold can sterically hinder the approach of the palladium catalyst, slowing down the oxidative addition step. Using bulky, electron-rich ligands such as SPhos or XPhos can often overcome this issue.
-
Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, including the formation of palladium black. Ensuring a truly inert atmosphere and using appropriate ligands to stabilize the catalytic species are important.
-
Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center can be a rate-limiting step. The choice of base and solvent system is crucial for efficient transmetalation.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupling Byproduct
If you are observing a significant amount of the homocoupled product from your boronic acid, consult the following troubleshooting guide.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon). | Degassing Protocol: Sparge the solvent with an inert gas for at least 30 minutes. Assemble the reaction glassware while hot and purge with the inert gas upon cooling. For highly sensitive reactions, a "freeze-pump-thaw" cycle for the solvent is recommended.[3] |
| Use of a Pd(II) Precatalyst | Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is used, consider adding a reducing agent. | Using a Pd(0) Precatalyst: Add the Pd(0) catalyst directly to the reaction mixture under an inert atmosphere. |
| Suboptimal Ligand | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote the desired cross-coupling over homocoupling. | Ligand Screening: Set up small-scale parallel reactions with different ligands to identify the most effective one for your specific substrate combination. |
Issue 2: High Levels of Dehalogenated Byproduct
If dehalogenation of this compound is a major issue, the following guide can help.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Inappropriate Base | Screen milder bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. | Base Screening: Perform a series of small-scale reactions with different bases while keeping all other parameters constant to determine the optimal base for minimizing dehalogenation.[1] |
| Presence of a Hydrogen Source | Use anhydrous solvents and ensure all reagents are dry. | Use of Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware thoroughly in an oven before use. |
| High Reaction Temperature | Lower the reaction temperature. | Temperature Optimization: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
Data Presentation
The following table presents illustrative data on the effect of different ligands on the yield of the desired cross-coupled product and the formation of the homocoupling byproduct in a representative Suzuki-Miyaura coupling of an aryl bromide.
| Ligand | Desired Product Yield (%) | Homocoupling Byproduct (%) | Reference |
| PPh₃ | 65 | 25 | Illustrative |
| P(o-tol)₃ | 85 | 10 | [4] |
| SPhos | 92 | <5 | Illustrative |
| XPhos | 95 | <5 | Illustrative |
Note: This data is for illustrative purposes and the actual yields may vary depending on the specific boronic acid and reaction conditions used.
Experimental Protocols
Protocol for Minimizing Homocoupling and Dehalogenation in the Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acid coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Anhydrous and degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with the inert gas three times.
-
Under a positive pressure of the inert gas, add Pd₂(dba)₃ and SPhos.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway and major side reactions in the Suzuki coupling.
Caption: A step-by-step workflow for troubleshooting common issues.
References
Technical Support Center: Purification of 2-Bromo-4'-chloro-1,1'-biphenyl Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-4'-chloro-1,1'-biphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via Suzuki coupling?
A1: The most prevalent impurities include unreacted starting materials (e.g., aryl halides and boronic acids), homocoupled byproducts (biphenyl from the boronic acid and a dimer of the aryl halide), and dehalogenated byproducts. The formation of these impurities is often influenced by reaction conditions such as the catalyst, base, solvent, and temperature.
Q2: How can I monitor the progress of the purification process?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will allow for the separation of the desired product from impurities. The components can be visualized under UV light (254 nm), where aromatic compounds typically appear as dark spots on a fluorescent background.
Q3: Which purification technique is most suitable for obtaining high-purity this compound?
A3: For initial purification from a crude reaction mixture, column chromatography is highly effective for separating the target compound from starting materials and byproducts. For further purification to obtain a crystalline solid of high purity, recrystallization is the preferred method.
Q4: My purified product is an oil instead of a solid. What should I do?
A4: "Oiling out" can occur if the concentration of impurities is high, depressing the melting point of the product, or if the incorrect recrystallization solvent or cooling procedure is used. It is recommended to re-purify the oil using column chromatography to remove impurities. Subsequently, a different solvent system for recrystallization should be explored, and a slower cooling process should be employed.
Troubleshooting Guides
Issue 1: Presence of Starting Materials in the Purified Product
Symptoms:
-
TLC analysis of the purified fractions shows spots corresponding to the starting aryl halide or boronic acid.
-
NMR spectrum of the product shows signals corresponding to the starting materials.
Possible Causes:
-
Incomplete reaction.
-
Inadequate separation during column chromatography.
Solutions:
-
Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring with TLC. If the reaction is stalled, consider adding more catalyst or extending the reaction time.
-
Adjust Chromatography Conditions:
-
Use a less polar solvent system for elution to increase the separation between the less polar product and more polar starting materials.
-
Employ a shallower solvent gradient during column chromatography to improve resolution.
-
Issue 2: Contamination with Homocoupled Byproducts
Symptoms:
-
Mass spectrometry analysis indicates the presence of species with molecular weights corresponding to the homocoupled products of the starting materials.
-
TLC analysis shows spots with Rf values very close to the product, making separation difficult.
Possible Causes:
-
Inefficient catalyst system.
-
Presence of oxygen in the reaction mixture.
-
Suboptimal base or solvent.
Solutions:
-
Improve Column Chromatography Separation:
-
Use a long column with a fine-grade silica gel to enhance separation efficiency.
-
A very shallow gradient of a non-polar eluent system (e.g., gradually increasing the percentage of ethyl acetate in hexane) can help resolve closely eluting compounds.
-
-
Recrystallization: Carefully select a recrystallization solvent or solvent pair that has a significant solubility difference between the desired product and the homocoupled byproduct at different temperatures.
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
Objective: To monitor the progress of the reaction and the purity of fractions from column chromatography.
Materials:
-
Silica gel TLC plates with fluorescent indicator (F254)
-
Developing chamber
-
Mobile Phase: Hexane/Ethyl Acetate (9:1 v/v)
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm and allowing it to saturate.
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp and calculate the Retention Factor (Rf) for each spot.
Column Chromatography Purification
Objective: To separate this compound from reaction impurities.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Eluent: Hexane and Ethyl Acetate
-
Collection tubes
Procedure:
-
Prepare the column by packing silica gel in hexane as a slurry.
-
Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the column.
-
Begin elution with pure hexane, collecting fractions.
-
Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., 1%, 2%, 5% ethyl acetate in hexane).
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Recrystallization
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude or partially purified this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is hot, add hot deionized water dropwise until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove residual solvent.
Data Presentation
Table 1: Typical TLC Retention Factors (Rf) on Silica Gel
| Compound | Mobile Phase (Hexane:EtOAc) | Typical Rf Value |
| This compound | 9:1 | 0.4 - 0.5 |
| 4-Chlorophenylboronic acid | 9:1 | 0.1 - 0.2 |
| 1-Bromo-2-iodobenzene | 9:1 | 0.6 - 0.7 |
| 4,4'-Dichlorobiphenyl (Homocoupled) | 9:1 | 0.45 - 0.55 |
Note: Rf values are approximate and can vary based on experimental conditions.
Table 2: Column Chromatography Elution Profile
| Eluent Composition (Hexane:EtOAc) | Compound Eluted |
| 100% Hexane | Non-polar impurities, unreacted aryl halide |
| 99:1 to 98:2 | This compound |
| 95:5 and more polar | Homocoupled byproducts, unreacted boronic acid |
Visualizations
Technical Support Center: Optimizing Suzuki Coupling of 2-bromo-4'-chloro-1,1'-biphenyl
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the Suzuki-Miyaura coupling yield of 2-bromo-4'-chloro-1,1'-biphenyl.
Troubleshooting Guide
Question 1: Why is my Suzuki coupling reaction yield low when using this compound?
Answer: Low yields with this substrate are often due to its sterically hindered nature at the 2-position. This hindrance can impede key steps in the catalytic cycle.[1] Key factors to investigate include:
-
Inefficient Oxidative Addition: The bulky biphenyl group can make it difficult for the palladium catalyst to insert into the carbon-bromine bond.
-
Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the reaction for sterically demanding substrates.[1][2]
-
Catalyst Deactivation: The palladium catalyst can degrade, especially at high temperatures or if oxygen is present, leading to poor activity.[3][4]
-
Poor Solubility: The starting materials or catalyst may not be fully soluble in the chosen solvent, leading to a sluggish or incomplete reaction.[4]
Question 2: I am observing significant byproduct formation, such as homocoupling of the boronic acid. How can I minimize this?
Answer: Homocoupling, the formation of a biaryl product from two boronic acid molecules, is a common side reaction, often caused by the presence of oxygen.[4][5] To minimize it:
-
Thoroughly Degas Solvents: All solvents and the reaction mixture must be rigorously degassed. Common methods include multiple freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[4]
-
Maintain an Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas to prevent oxygen from entering the system.[4][6]
-
Use High-Purity Reagents: Ensure the palladium catalyst and other reagents are of high quality. The presence of Pd(II) species can promote homocoupling.[5]
Question 3: My reaction is not going to completion, and I see unreacted this compound. What should I try?
Answer: An incomplete reaction suggests a problem with the reaction rate or catalyst turnover. Consider the following adjustments:
-
Screen Different Ligands: The choice of ligand is critical for hindered substrates.[1] A screening of bulky, electron-rich phosphine ligands is recommended. (See Table 1).
-
Optimize the Base: The base activates the boronic acid for transmetalation.[7] For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][8]
-
Change the Solvent: Aprotic solvents like toluene, dioxane, or THF are commonly used.[1] Sometimes a mixed solvent system (e.g., dioxane/water) can improve solubility and reaction rates.[3][9]
-
Increase Temperature: Cautiously increasing the reaction temperature can improve the rate, but be aware that it can also promote side reactions like dehalogenation.[10]
Question 4: I've identified a dehalogenated byproduct (4'-chloro-1,1'-biphenyl). What causes this and how can it be prevented?
Answer: Dehalogenation is the undesired replacement of the bromine atom with a hydrogen atom.[10] This side reaction can be influenced by:
-
Base and Solvent: Some bases or solvents can act as hydride sources. Using anhydrous solvents and ensuring all glassware is thoroughly dried can help.
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can sometimes promote dehalogenation.[10] Monitor the reaction and stop it once the starting material is consumed.
-
Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the relative rates of cross-coupling versus dehalogenation.[10] Experimenting with different ligands may be necessary.
Frequently Asked Questions (FAQs)
Q1: What type of palladium catalyst and ligand system is best for coupling a sterically hindered substrate like this compound? A1: For sterically hindered aryl bromides, pre-formed palladium precatalysts combined with bulky, electron-rich biarylmonophosphine ligands (Buchwald ligands) are highly effective.[1][11] Systems like XPhos Pd G3 or SPhos Pd G2 are excellent starting points as they promote the challenging oxidative addition and reductive elimination steps.[1][9]
Q2: Which base and solvent should I start with? A2: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is generally preferred to avoid side reactions and effectively promote transmetalation.[1] A common and effective solvent system to start with is a mixture of dioxane and water (e.g., 4:1 or 2:1 ratio), which often provides good solubility for both the organic substrates and the inorganic base.[9][12]
Q3: Is it necessary to run the Suzuki coupling of this compound under an inert atmosphere? A3: Yes, it is strongly recommended. The palladium(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[4] Furthermore, oxygen promotes the unwanted homocoupling of the boronic acid coupling partner, which reduces the yield of your desired product.[4][5]
Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Data Presentation
Table 1: Effect of Ligand and Base on Suzuki Coupling Yield for a Sterically Hindered Aryl Bromide (Illustrative Data)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | PPh₃ (8) | Na₂CO₃ (2.0) | Toluene/H₂O | 100 | < 20 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 75 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 92 |
| 4 | Pd₂(dba)₃ (1) | cataCXium® A (3) | Cs₂CO₃ (2.0) | 2-MeTHF | 80 | 95 |
| 5 | XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | Toluene | 110 | 88 |
Note: This data is illustrative, compiled from general findings for sterically hindered substrates, and serves as a guide for optimization.[1][13] Yields are highly dependent on the specific boronic acid partner and precise reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Reaction Setup:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2–1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0–3.0 eq.).
-
Seal the vessel with a septum.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this vacuum/backfill cycle 3-5 times to ensure an inert atmosphere.[6]
Solvent and Catalyst Addition: 4. Add the degassed solvent(s) (e.g., dioxane/water 4:1) via syringe. 5. In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and dissolve it in a small amount of degassed solvent if necessary. 6. Add the catalyst solution to the reaction mixture via syringe. Alternatively, if using a palladium source and ligand separately, add them during the initial setup.
Reaction and Workup: 7. Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[4] 8. Monitor the reaction's progress using a suitable analytical technique (TLC, GC-MS, LC-MS).[4] 9. Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. 10. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts. 11. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. 12. Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
Visualizations
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.
Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent methods are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, due to their versatility and efficiency.[1] Other notable methods include Ullmann coupling, Grignard reactions, and multi-step syntheses involving diazotization of an amino-biphenyl intermediate.[2][3][4] The choice of method often depends on the availability and cost of starting materials, desired scale, and tolerance of functional groups.[2]
Q2: Why am I experiencing low yields in my Suzuki-Miyaura coupling reaction?
Low yields in Suzuki couplings for this type of derivative can stem from several factors. Steric hindrance, especially from the ortho-bromo substituent, can impede the reaction.[5][6] The choice of palladium catalyst, ligand, base, and solvent system is critical and often requires optimization.[7] Other common issues include catalyst deactivation, poor quality or instability of the boronic acid reagent, and incomplete reaction.[7][8]
Q3: How can I minimize the formation of homocoupling byproducts (e.g., biphenyl or 4,4'-dichlorobiphenyl)?
Homocoupling is a significant side reaction, particularly in Grignard-based routes and Suzuki couplings.[7][9] In Suzuki reactions, this can be minimized by using high-purity reagents, carefully controlling the reaction temperature, and ensuring an inert atmosphere to limit oxygen, which can promote homocoupling.[7] The choice of ligand and base can also influence the rate of this side reaction. For Grignard reactions, formation of the biphenyl side product is favored by high concentrations of the aryl halide and increased temperatures.[9]
Q4: Are there viable alternatives to palladium-catalyzed methods for this synthesis?
Yes, while palladium catalysis is common, other methods can be effective. The Ullmann reaction, which uses copper, is a classic alternative for creating biaryl bonds, though it often requires harsh reaction conditions and may result in moderate yields.[3][10][11] Nickel-catalyzed couplings are also emerging as a more cost-effective option.[10][12] Additionally, a synthetic route starting from aniline and p-chloroiodobenzene to form an intermediate, followed by diazotization and bromination, has been developed to avoid expensive palladium catalysts and boronic acids.[2]
Q5: What is the most effective way to purify this compound?
Purification can be challenging due to the presence of structurally similar byproducts.[2] The most commonly reported and effective method is silica gel column chromatography.[13][14] Eluent systems like hexane or chloroform are typically used to separate the desired product from starting materials and byproducts.[13][14] Recrystallization from a suitable solvent system, such as a mixture of chloroform and petroleum ether, can also be employed to obtain a high-purity solid product.[14]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling Issues
| Symptom / Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Catalyst/Ligand Inefficiency: The chosen palladium source or ligand is not suitable for the sterically hindered substrate.[7] | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos).[7][13] Buchwald-type ligands are often effective for hindered couplings.[6] |
| 2. Inappropriate Base: The base used (e.g., K₂CO₃, Cs₂CO₃) is not optimal for the reaction. | Test alternative bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.[6] | |
| 3. Boronic Acid Degradation: The boronic acid reagent has degraded due to moisture or is of poor quality.[7] | Use fresh, high-purity boronic acid. Consider using more stable boronate esters (e.g., pinacol esters). | |
| 4. Low Reaction Temperature: The temperature is insufficient to overcome the activation energy, especially with a hindered substrate.[5] | Gradually increase the reaction temperature. Solvents with higher boiling points like dioxane or toluene may be necessary.[8][13] | |
| Significant Homocoupling Byproduct | 1. Oxygen Contamination: Presence of O₂ in the reaction mixture can promote oxidative homocoupling of the boronic acid. | Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a strict inert atmosphere throughout the reaction.[5] |
| 2. Incorrect Stoichiometry: An excess of the boronic acid reagent can sometimes lead to increased homocoupling. | Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. | |
| Product Co-elutes with Byproduct | 1. Similar Polarity: The desired product and a major byproduct (e.g., homocoupled boronic acid derivative) have very similar polarity.[7] | Optimize the column chromatography conditions. Try different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane gradients) or use a different stationary phase. Recrystallization may also be an effective alternative.[14] |
Table 1: Comparison of Suzuki Coupling Conditions for Biphenyl Synthesis
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Ethanol | 80 | 4 | 94 | [13] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | Reflux | 4 | 90 | [13][15] |
| Pd₂(dba)₃ / L1 | K₂CO₃ | THF | 70 | 1.5 | 85 | [16] |
| Pd₂(dba)₃ / PPh₃ | K₂CO₃ | THF | 60 | 1 | 60 | [16] |
| L1 refers to a specific P,N-ligand from the cited study. |
Guide 2: Grignard Reaction Issues
| Symptom / Problem | Possible Cause | Suggested Solution |
| Reaction Fails to Initiate | 1. Wet Glassware/Solvents: Grignard reagents are extremely sensitive to moisture.[9] | Ensure all glassware is oven-dried overnight and cooled under an inert atmosphere. Use anhydrous solvents.[4][9] |
| 2. Inactive Magnesium: The surface of the magnesium metal is oxidized. | Briefly crush the magnesium turnings in a dry flask to expose a fresh surface. A small crystal of iodine can be added as an activator.[9] | |
| High Percentage of Biphenyl Byproduct | 1. High Local Concentration of Aryl Halide: This promotes Wurtz-type coupling between the Grignard reagent and the starting aryl halide.[9] | Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration. |
| 2. Elevated Temperature: Higher temperatures favor the biphenyl side reaction.[9] | Maintain a gentle reflux during the reaction and avoid excessive heating. Use an ice bath to control the initial exothermic reaction if necessary. | |
| Low Yield of Desired Biphenyl | 1. Competing Reactions: The Grignard reagent acts as a base rather than a nucleophile if acidic protons are present. | Ensure all reactants are free of acidic functional groups (e.g., -OH, -NH, -COOH). |
| 2. Poor Reagent Formation: The Grignard reagent did not form in high yield. | Follow all best practices for initiation (see above). Confirm reagent formation (e.g., via titration) before proceeding. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Synthesis of this compound[14][16]
This protocol is based on a common literature procedure for Suzuki-Miyaura coupling.
Materials:
-
1-Bromo-2-iodobenzene or 1,2-dibromobenzene
-
4-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, Water (or Dioxane and Water)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a three-neck flask equipped with a condenser and under an inert atmosphere (N₂ or Ar), add 1-bromo-2-iodobenzene (1.0 eq), 4-chlorophenylboronic acid (1.05-1.1 eq), and potassium carbonate (2.0 eq).[13]
-
Add the solvent system. A common mixture is Toluene/Ethanol/Water in a 10:1:2 ratio.[13]
-
Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 eq / 2 mol%).[13]
-
Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours.[13] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[13]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[13]
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography, typically using hexane as the eluent, to afford this compound as a white solid.[13]
Protocol 2: Synthesis via Diazotization[3]
This protocol provides an alternative route that avoids palladium catalysts.
Step 1: Intermediate Synthesis (Photocatalytic Coupling)
-
In a reaction vessel, combine aniline (1.0 eq), p-chloroiodobenzene (1.2 eq), and a suitable photocatalyst in a solvent like ethyl acetate.
-
Irradiate the mixture with a light source (e.g., blue LEDs) and stir at room temperature until TLC analysis shows complete consumption of the aniline.
-
Upon completion, perform a standard aqueous workup. Add ethyl acetate, wash with saturated sodium chloride solution, combine the organic phases, dry, and concentrate.
-
Purify the crude intermediate (4'-chloro-[1,1'-biphenyl]-2-amine) by recrystallization or trituration with petroleum ether. A yield of around 80-90% can be expected.[2]
Step 2: Diazotization and Bromination
-
Dissolve the intermediate from Step 1 in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature to form the diazonium salt.
-
In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Perform a workup by extracting the product into an organic solvent, washing the organic layer, drying, and concentrating to obtain the crude this compound.
-
Purify the final product by column chromatography or recrystallization.
Visualizations
Caption: General troubleshooting workflow for synthesis challenges.
// Starting Materials sm1 [label="1-Bromo-2-iodobenzene\n+ 4-Chlorophenylboronic Acid", fillcolor="#EA4335"]; sm2 [label="Aniline\n+ p-Chloroiodobenzene", fillcolor="#EA4335"]; sm3 [label="2-Bromophenyl\nMagnesium Bromide\n+ 1-Chloro-4-iodobenzene", fillcolor="#EA4335"];
// Methods suzuki [label="Suzuki Coupling\n(Pd Catalyst)", fillcolor="#4285F4"]; photo_diazo [label="1. Photocatalysis\n2. Diazotization\n3. Bromination", fillcolor="#4285F4"]; grignard [label="Grignard Coupling\n(Potential side reactions)", fillcolor="#4285F4"];
// Product product [label="this compound", shape=ellipse, fillcolor="#34A853"];
// Connections sm1 -> suzuki; suzuki -> product [label="High Yield,\nVersatile"];
sm2 -> photo_diazo; photo_diazo -> product [label="Pd-Free Route"];
sm3 -> grignard; grignard -> product [label="Anhydrous Conditions\nCritical"]; }
Caption: Comparison of synthetic routes to the target molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 3. byjus.com [byjus.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. mdpi.com [mdpi.com]
- 6. 2-Bromobiphenyl: Organic Synthesis Intermediate & Substrate_Chemicalbook [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. 2'-BROMO-4-CHLORO-BIPHENYL synthesis - chemicalbook [chemicalbook.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
Minimizing dehalogenation of 2-bromo-4'-chloro-1,1'-biphenyl in cross-coupling
Technical Support Center: Cross-Coupling Reactions
Topic: Minimizing Dehalogenation of 2-bromo-4'-chloro-1,1'-biphenyl
Welcome to the technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the undesired dehalogenation of this compound during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of the cross-coupling of this compound?
A1: Dehalogenation is a common and undesired side reaction where the bromine atom on the this compound starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of 4'-chloro-1,1'-biphenyl as a byproduct, which consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification.[2][3]
Q2: How can I confirm that dehalogenation is occurring in my reaction?
A2: The presence of the dehalogenated byproduct, 4'-chloro-1,1'-biphenyl, can be identified using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method. Analysis of the crude reaction mixture will show a peak with a molecular weight corresponding to the dehalogenated product.[1][2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product mixture will reveal a new proton signal in the aromatic region where the bromine atom was previously located.[1][2]
-
Thin-Layer Chromatography (TLC): The dehalogenated byproduct will typically appear as a new, less polar spot compared to the this compound starting material.[1][2]
Q3: What are the primary causes of dehalogenation in this cross-coupling reaction?
A3: Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This reactive intermediate can reductively eliminate with the aryl group to form the dehalogenated byproduct instead of proceeding through the desired cross-coupling pathway. Several factors can promote the formation of Pd-H species:
-
Choice of Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu, NaOEt) are known to generate palladium-hydride species, particularly at elevated temperatures.[2][3]
-
Solvent: Certain solvents can act as hydride sources. Protic solvents like alcohols or residual water can be problematic.[3] Solvents like DMF can also degrade at high temperatures to provide a hydride source.[5]
-
Reaction Temperature: High temperatures and prolonged reaction times can significantly increase the rate of dehalogenation.[2][3]
-
Catalyst System: The properties of the ligand bound to the palladium center are critical. Less bulky or electron-poor ligands may not promote the desired reductive elimination step efficiently, allowing the competing dehalogenation pathway to dominate.[3]
Troubleshooting Guide
This guide provides a systematic approach to minimizing the formation of 4'-chloro-1,1'-biphenyl during your cross-coupling reaction.
Problem: Significant formation of the dehalogenated byproduct is observed.
Below is a troubleshooting workflow to diagnose and solve the issue.
Caption: A troubleshooting workflow for minimizing dehalogenation.
Detailed Recommendations
1. Choice of Base
-
Question: My current protocol uses sodium tert-butoxide (NaOtBu). Could this be the problem?
-
Answer: Yes. Strong alkoxide bases like NaOtBu are well-known promoters of dehalogenation because they can serve as hydride sources.[2][3] It is highly recommended to switch to a weaker, non-nucleophilic inorganic base.
-
Recommendation: Screen weaker bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][3] These bases are less likely to generate palladium-hydride species.[2]
2. Ligand Selection
-
Question: How does the phosphine ligand affect dehalogenation?
-
Answer: The ligand is critical. Bulky, electron-rich phosphine ligands accelerate the rate-limiting reductive elimination step of the desired cross-coupling.[3] This helps the desired reaction outcompete the undesired dehalogenation pathway.[3] Simple ligands like triphenylphosphine (PPh₃) may not be sufficient.
-
Recommendation: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[3][4] These are often used in modern catalyst systems (e.g., G2, G3, or G4 precatalysts) and are highly effective at suppressing dehalogenation.
3. Reaction Temperature and Time
-
Question: Could running my reaction overnight at 110 °C be contributing to the issue?
-
Answer: Absolutely. Both high temperatures and extended reaction times can increase the incidence of dehalogenation.[2][3]
-
Recommendation: Monitor the reaction closely by TLC or GC-MS and stop it upon completion. Try to lower the reaction temperature. Often, a more active catalyst system (see Ligand Selection) will allow the reaction to proceed efficiently at a lower temperature (e.g., 80 °C).[3]
4. Solvent Choice
-
Question: I am using DMF as a solvent. Is that acceptable?
-
Answer: While common, DMF can be a source of hydrides, especially if not anhydrous or if heated for prolonged periods.[3][5] Protic solvents like ethanol are also known hydride donors.[2]
-
Recommendation: Use anhydrous, aprotic solvents that are less likely to act as hydride donors. Toluene, 1,4-dioxane, or THF are excellent choices.[4][5][6] Ensure the solvent is properly degassed to remove oxygen, which can also lead to side reactions.[7]
Data and Mechanistic Overview
Impact of Reaction Parameters on Dehalogenation
The following table summarizes the expected effect of changing key reaction parameters to minimize the formation of the dehalogenated byproduct (4'-chloro-1,1'-biphenyl).
| Parameter | Condition Prone to Dehalogenation | Recommended Condition for Minimization | Rationale |
| Base | Strong, alkoxide bases (NaOtBu, KOtBu)[2][3] | Weaker, inorganic bases (K₃PO₄, Cs₂CO₃)[2][3] | Avoids base-mediated formation of Pd-H species. |
| Ligand | Small, electron-poor (e.g., PPh₃) | Bulky, electron-rich (e.g., XPhos, SPhos)[3][4] | Accelerates reductive elimination of the desired product. |
| Temperature | High (>100 °C)[3] | Moderate (60-80 °C)[3] | Reduces the rate of thermal decomposition and side reactions. |
| Solvent | Protic (e.g., alcohols) or DMF[2][5] | Aprotic, non-polar (e.g., Toluene, Dioxane)[4][5] | Minimizes the availability of external hydride sources. |
Catalytic Cycle vs. Competing Dehalogenation Pathway
The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle and the competing pathway that leads to hydrodehalogenation.
Caption: The Suzuki cycle and the competing dehalogenation pathway.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize the dehalogenation of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL, ~0.2 M)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Add the degassed anhydrous toluene via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC (e.g., every 1-2 hours) to determine the point of maximum conversion and avoid prolonged heating.
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL) and dilute with a suitable organic solvent like ethyl acetate (15 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired biphenyl product.
References
Preventing homocoupling of 2-bromo-4'-chloro-1,1'-biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling of 2-bromo-4'-chloro-1,1'-biphenyl and related substrates in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions, and why is it problematic?
A1: Homocoupling is a significant side reaction where two molecules of the same coupling partner react to form a symmetrical byproduct. For instance, in a Suzuki reaction, two molecules of the organoboron reagent can couple, or in reactions involving the aryl halide this compound, two molecules of this aryl halide can couple to form a quaterphenyl. This side reaction is undesirable because it consumes starting materials, reduces the yield of the desired cross-coupled product, and introduces impurities that can be difficult to separate due to their structural similarity to the target molecule.[1]
Q2: What are the primary causes of homocoupling of this compound?
A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the organometallic reagent or the aryl halide.[1][2][3] Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also promote this unwanted side reaction.[3][4]
Q3: How does the choice of palladium precatalyst affect homocoupling?
A3: The choice of palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred as it introduces the active catalytic species directly into the reaction.[4] If a Pd(II) salt like Pd(OAc)₂ or PdCl₂ is used, it must be reduced in situ to Pd(0) for the cross-coupling catalytic cycle to begin. Inefficient reduction can leave residual Pd(II), which can promote homocoupling.[3][5] Some modern precatalysts, like Buchwald's G3 or G4 precatalysts, are designed for clean and efficient generation of the active Pd(0) species.[3]
Q4: What role do ligands play in minimizing homocoupling?
A4: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[6] Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective at suppressing homocoupling.[6] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.[6]
Q5: How does the selection of the base influence the formation of homocoupling byproducts?
A5: The base is essential for activating the coupling partners, but an improper choice can increase homocoupling. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often favored over strong bases such as sodium hydroxide (NaOH) as they are generally less likely to promote homocoupling.[6] The optimal base is often substrate-dependent and may require screening.
Troubleshooting Guides
Issue 1: Significant formation of homocoupled byproduct from the organoboron reagent in a Suzuki-Miyaura coupling.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under an inert atmosphere (Nitrogen or Argon). | Degassing Protocol: Sparge the solvent with an inert gas (N₂ or Ar) for 15-30 minutes before use. Assemble the reaction glassware while hot and purge with the inert gas. For highly sensitive reactions, use the "freeze-pump-thaw" method for solvents.[4] |
| Presence of Pd(II) Species | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[4] If using a Pd(II) source, add a mild reducing agent. | Using a Pd(0) Precatalyst: Add the Pd(0) catalyst to the reaction mixture under an inert atmosphere. Addition of a Mild Reducing Agent: Add potassium formate (1-2 equivalents) to the reaction mixture before adding the palladium catalyst.[5][7] |
| Suboptimal Ligand | Screen bulky, electron-rich phosphine ligands. | Ligand Screening: Set up small-scale parallel reactions with different ligands (e.g., SPhos, XPhos, RuPhos) while keeping other parameters constant. Analyze the product-to-homocoupling ratio by LC-MS or GC-MS. |
| Inappropriate Base | Test a range of weaker inorganic bases. | Base Optimization: Evaluate bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ in test reactions to identify the one that minimizes homocoupling.[8] |
| High Reaction Temperature | Run the reaction at the lowest effective temperature. | Temperature Optimization: Conduct the reaction at a lower temperature (e.g., start at room temperature and gradually increase) to find the point where the desired reaction proceeds efficiently with minimal side product formation.[6][9] |
Issue 2: Homocoupling of this compound in Sonogashira or Buchwald-Hartwig Reactions.
While less common than boronic acid homocoupling, aryl halide homocoupling can occur. The principles for prevention are similar.
| Potential Cause | Troubleshooting Strategy | Considerations for Specific Reactions |
| Catalyst Decomposition | Ensure the stability of the catalytic complex throughout the reaction. | Sonogashira: In copper-free Sonogashira reactions, ensure the palladium catalyst remains in the active Pd(0) state. The presence of a copper co-catalyst in traditional Sonogashira can sometimes lead to alkyne homocoupling (Glaser coupling), so careful control of conditions is necessary.[10][11] Buchwald-Hartwig: Use appropriate ligands that form stable complexes with palladium to prevent side reactions.[12] |
| High Catalyst Loading | Use the minimum effective catalyst loading. | High concentrations of the palladium catalyst can sometimes lead to an increased rate of side reactions. Titrate the catalyst loading downwards in a series of small-scale experiments. |
| Reaction Conditions Too Forcing | Optimize temperature and reaction time. | Prolonged reaction times at high temperatures can lead to catalyst degradation and an increase in side products. Monitor the reaction progress and work up as soon as the starting material is consumed. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol is a starting point for the coupling of this compound with a generic boronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.[4]
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 0.02 equiv) and the ligand (if not part of a precatalyst complex, e.g., SPhos, 0.04 equiv).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 80 °C) and monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Reaction Mechanism: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow: Preventing Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jmcct.com [jmcct.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for 2-Bromo-4'-chloro-1,1'-biphenyl Suzuki Reactions
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2-Bromo-4'-chloro-1,1'-biphenyl. This sterically hindered and electronically deactivated substrate requires careful selection of catalytic systems to achieve high yields. Below are troubleshooting guides and frequently asked questions to address common issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in the Suzuki coupling of this substrate are often attributed to a combination of steric hindrance from the ortho-bromo group and electronic deactivation from the chloro-substituent. Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient. More robust systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are typically required to overcome the steric barrier and facilitate oxidative addition.
-
Base Selection: The choice of base is critical. It must be strong enough to promote transmetalation but not so strong as to cause significant side reactions.
-
Solvent and Temperature: An appropriate solvent system and reaction temperature are crucial for solubility and reaction kinetics.
-
Reaction Setup: Ensuring strictly anaerobic (oxygen-free) and anhydrous (water-free) conditions is vital to prevent catalyst deactivation and side reactions like homocoupling and protodeboronation.
Q2: What are the most common side reactions in this type of Suzuki coupling, and how can they be minimized?
A2: The two most prevalent side reactions are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid partner, replacing it with a hydrogen atom. To minimize this, use anhydrous solvents, select a milder base if possible, and consider using boronic esters (e.g., pinacol esters) which are more stable.
-
Homocoupling: This is the self-coupling of the boronic acid or the aryl halide. It is often promoted by the presence of oxygen or when the catalytic cycle is inefficient. Thoroughly degassing the reaction mixture and using an efficient catalyst system can reduce homocoupling.
Q3: Can I use the same catalyst for the C-Br bond on the biphenyl as I would for a simple bromobenzene?
A3: Not necessarily. The bromine at the 2-position of the biphenyl introduces significant steric hindrance, which can slow down the oxidative addition step of the catalytic cycle. While catalysts for simple aryl bromides might work to some extent, specialized ligands are often needed to achieve high efficiency for sterically hindered substrates.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted this compound.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst System | 1. Switch to a more active ligand: For sterically hindered substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective. N-heterocyclic carbene (NHC) ligands are also excellent choices. 2. Use a pre-catalyst: Consider using a well-defined palladium pre-catalyst which can be more stable and efficient. |
| Inappropriate Base | 1. Screen different bases: If using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. 2. Ensure base solubility: The solubility of the base can impact its effectiveness. |
| Low Reaction Temperature | Increase the reaction temperature: Higher temperatures can help overcome the activation energy for the oxidative addition of the sterically hindered C-Br bond. Monitor for potential decomposition at higher temperatures. |
Issue 2: Formation of Significant Byproducts
Symptoms: TLC or LC-MS analysis shows the formation of significant amounts of side products, such as the homocoupled product of the boronic acid or the dehalogenated starting material.
| Potential Cause | Troubleshooting Steps |
| Oxygen in the Reaction | 1. Improve degassing: Ensure the solvent is thoroughly degassed before use. 2. Maintain an inert atmosphere: Use Schlenk techniques or a glovebox to maintain a strict nitrogen or argon atmosphere throughout the reaction. |
| Protodeboronation | 1. Use anhydrous conditions: Ensure all reagents and solvents are dry. 2. Switch to a boronic ester: Consider using a pinacol ester of the boronic acid, which is more resistant to protodeboronation. 3. Use a milder base: If possible, switch to a milder base like K₂CO₃ or KF. |
| Catalyst Decomposition | 1. Use a more stable ligand: Bulky phosphine ligands or NHC ligands can stabilize the palladium catalyst, preventing decomposition. 2. Lower the reaction temperature: If byproducts increase at higher temperatures, try running the reaction at a lower temperature for a longer time. |
Catalyst and Condition Selection
The selection of the catalyst system is paramount for the successful coupling of this compound. Below is a summary of recommended catalyst systems and representative reaction conditions.
Table 1: Recommended Catalyst Systems for Sterically Hindered Suzuki Couplings
| Catalyst/Ligand System | Class | Key Advantages |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Highly active for sterically hindered and electron-rich aryl bromides. |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | Excellent for challenging couplings, including those with aryl chlorides. |
| [Pd(IPr)Cl₂]₂ | NHC Pre-catalyst | N-heterocyclic carbene catalyst, known for high stability and activity. |
| Pd(PPh₃)₄ | Traditional | May work but often gives lower yields with hindered substrates. |
Table 2: Representative Reaction Conditions for Suzuki Coupling of Substituted Aryl Bromides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Bromide | 2-Bromobiphenyl | 1-Bromo-4-chlorobenzene | 2-Bromoanisole |
| Boronic Acid | Phenylboronic Acid | Phenylboronic Acid | 4-Methoxyphenylboronic acid |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | SPhos (4 mol%) | - | XPhos (3 mol%) |
| Base | K₃PO₄ (2 equiv.) | Na₂CO₃ (2 equiv.) | Cs₂CO₃ (2 equiv.) |
| Solvent | Toluene/H₂O (10:1) | Dioxane/H₂O (4:1) | THF |
| Temperature | 100 °C | 90 °C | 80 °C |
| Time | 12 h | 18 h | 16 h |
| Yield | >90% | ~85% | >95% |
Disclaimer: The data in Table 2 are representative examples from literature for structurally similar substrates and are intended to provide a starting point for optimization.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point and should be optimized for the specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting decision tree for low-yield Suzuki reactions.
Technical Support Center: Suzuki-Miyaura Coupling of 2-Bromo-4'-chloro-1,1'-biphenyl
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the impact of bases on Suzuki-Miyaura cross-coupling reactions of 2-Bromo-4'-chloro-1,1'-biphenyl.
Troubleshooting Guide
Low yields or reaction failures in the Suzuki-Miyaura coupling of this compound can arise from several factors related to the choice of base and other reaction conditions. This guide provides solutions to common issues.
| Problem ID | Issue | Potential Cause(s) | Recommended Solutions |
| SM-BIPH-01 | Low to No Product Formation | Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated. | - Ensure strictly anaerobic conditions by thoroughly degassing solvents and using an inert atmosphere (Argon or Nitrogen).[1] - Select a pre-catalyst that readily forms the active Pd(0) species. - Use a ligand that stabilizes the Pd(0) catalyst. |
| Inappropriate Base Strength: The base may be too weak to facilitate the transmetalation step effectively. | - Switch to a stronger base. For instance, if using a mild base like NaHCO₃, consider trying K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][3] | ||
| Poor Base Solubility: The base may not be sufficiently soluble in the chosen solvent system, leading to inefficient reaction. | - Ensure the base is finely powdered to maximize surface area. - Select a solvent system in which the base has at least partial solubility. For example, aqueous mixtures with solvents like 1,4-dioxane or THF are common.[4] | ||
| SM-BIPH-02 | Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid partner. | - Rigorously degas all solvents and the reaction mixture.[1] - Maintain a positive pressure of an inert gas throughout the reaction. |
| Base-Induced Decomposition: Certain strong bases can accelerate the decomposition of the boronic acid. | - Consider using milder bases such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.[5] | ||
| SM-BIPH-03 | Protodeboronation of Boronic Acid | Presence of Protic Solvents/Impurities: Water or other protic species can lead to the replacement of the boron group with a hydrogen atom. | - Use anhydrous solvents and ensure all reagents are dry. - Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[5] |
| Excessively Strong Base: Strong bases, particularly in aqueous media, can accelerate protodeboronation. | - Switch to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[6] | ||
| SM-BIPH-04 | Debromination of Starting Material | High Reaction Temperature: Elevated temperatures can promote the reductive debromination of this compound. | - Attempt the reaction at a lower temperature. |
| Choice of Base: Strong bases, especially in the presence of protic solvents, can generate palladium-hydride species that lead to debromination. | - Screen weaker inorganic bases like carbonates or phosphates. | ||
| SM-BIPH-05 | Inconsistent Results | Variable Reagent Quality: Impurities in the starting materials or solvents can affect the reaction outcome. | - Purify all reagents before use and use high-purity, degassed solvents. |
| Inefficient Mixing: In biphasic reactions, poor stirring can lead to inconsistent results. | - Ensure vigorous stirring throughout the reaction to maximize the interfacial area.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?
A1: The base is crucial for the transmetalation step of the catalytic cycle.[7] It activates the organoboron compound (boronic acid or ester) to form a more nucleophilic boronate species, which then transfers its organic group to the palladium(II) complex.[7]
Q2: Which type of base is generally recommended for the Suzuki coupling of aryl bromides like this compound?
A2: Inorganic bases are most commonly used.[7] Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently effective for the coupling of aryl bromides.[2][3][4] The optimal choice often depends on the specific boronic acid partner and the solvent system.
Q3: Can I run the Suzuki coupling of this compound under air?
A3: It is highly discouraged. Oxygen can lead to the deactivation of the palladium catalyst and promote the undesirable homocoupling of the boronic acid, which will lower the yield of your desired product.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential for reproducibility and high yields.[1]
Q4: My reaction is not working with K₂CO₃. What should I try next?
A4: If K₂CO₃ is ineffective, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. These bases can be more effective, especially with less reactive coupling partners. Also, re-evaluate your solvent system to ensure adequate solubility of the base and reactants.
Q5: How does water in the reaction mixture affect the coupling reaction?
A5: While many Suzuki-Miyaura reactions are performed in aqueous/organic solvent mixtures to help dissolve the inorganic base, excess water can promote the undesirable side reaction of protodeboronation, where the boronic acid is converted back to an arene.[5] It is a balance; some water is often necessary for the base to function, but too much can be detrimental. Using anhydrous conditions with a suitable base and solvent system can mitigate this issue.[6]
Data Presentation
Disclaimer: The following data is compiled from studies on similar, but not identical, substrates. Reaction conditions (catalyst, ligand, solvent, temperature) vary between entries and have a significant impact on yield. This table should be used as a starting point for reaction optimization.
| Aryl Bromide Substrate | Boronic Acid Partner | Base | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane | 70-80 | 80 | [3] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Cs₂CO₃ | Pd(PPh₃)₄ | 1,4-Dioxane | 70-80 | 75 | [3] |
| 1-bromo-4-fluorobenzene | Phenylboronic acid | K₂CO₃ | G-COOH-Pd-10 | DMF/H₂O | 110 | >95 | [8] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | K₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | Not specified | 81 | [9] |
| 4-bromobenzoyl chloride | Phenylboronic acid | K₂CO₃ | Pd₂(dba)₃ | Toluene | Not specified | Good | [10] |
| 2-bromo-4-chlorophenol | Phenylboronic acid | K₂CO₃ | (L1)₂Pd(OAc)₂ | Aqueous | RT | Quantitative | [11] |
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Reactions Involving 2-Bromo-4'-chloro-1,1'-biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4'-chloro-1,1'-biphenyl in common cross-coupling reactions. The guidance provided is based on established principles of palladium-catalyzed reactions and is tailored to address the specific challenges that may arise when using this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
The most common and synthetically useful reactions for this substrate are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are foundational in medicinal chemistry and materials science for the synthesis of complex biaryl and arylamine structures.
Q2: I am observing low to no conversion of this compound in my Suzuki-Miyaura reaction. What are the likely causes and how can I troubleshoot this?
Low conversion is a frequent issue and can often be traced back to several factors related to the solvent and reaction conditions.
-
Poor Solubility: Your starting material or reagents may not be fully dissolved in the chosen solvent, hindering the reaction.[1][2]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air, moisture, and impurities in the reagents or solvent.[2] Formation of palladium black is a visual indicator of catalyst decomposition.[2]
-
Suboptimal Solvent Choice: The polarity and coordinating ability of the solvent play a crucial role in the catalytic cycle.[3][4][5] An inappropriate solvent can lead to a sluggish reaction.
To troubleshoot, consider the following:
-
Solvent Screening: Experiment with a range of solvents. A mixture of an organic solvent with water is often effective for Suzuki reactions as it helps to dissolve the inorganic base and activate the boronic acid.[6] Common choices include 1,4-dioxane/water, toluene/water, or THF/water.[7][8]
-
Ensure Anhydrous and Degassed Conditions: Use anhydrous and degassed solvents, especially for non-aqueous setups, to prevent catalyst deactivation.[7]
-
Increase Temperature: Gently increasing the reaction temperature can improve reaction rates, but be cautious of potential catalyst decomposition at excessively high temperatures.[2]
Q3: My Buchwald-Hartwig amination of this compound is giving a low yield of the desired arylamine. What should I investigate?
Low yields in Buchwald-Hartwig aminations are often linked to catalyst inhibition, improper base selection, or solvent effects.[2][9]
-
Catalyst Inhibition: Amines, especially certain heteroaromatic amines, can coordinate to the palladium center and inhibit its catalytic activity. While this compound itself is not a pyridine, the amine coupling partner could be problematic.
-
Incorrect Base: The choice of base is critical. Strong bases like sodium tert-butoxide are common, but weaker bases like cesium carbonate or potassium phosphate may be necessary for substrates with base-sensitive functional groups.[9]
-
Solvent Issues: Ethereal solvents (e.g., dioxane, THF) and aromatic solvents (e.g., toluene) are generally effective.[9][10] However, coordinating solvents like acetonitrile or pyridine should be avoided as they can bind to the palladium catalyst and hinder the reaction.[9]
To improve your yield:
-
Ligand and Pre-catalyst Screening: The choice of phosphine ligand is crucial. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective. Using a pre-catalyst can also lead to more reproducible results.
-
Base Optimization: Screen different bases. The solubility of the base in the reaction solvent is also a key factor.[9]
-
Solvent Selection: If solubility is an issue, consider switching to a different recommended solvent. Greener solvent alternatives like 2-MeTHF have also been shown to be effective in some cases.[11][12]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura reactions.
Issue 2: Side Product Formation (Homocoupling or Dehalogenation)
The formation of homocoupled biaryl products (from the boronic acid) or dehalogenated starting material can be influenced by the solvent and other reaction parameters.
-
Homocoupling: This is often favored in the presence of oxygen. Ensure your reaction is thoroughly deoxygenated.
-
Dehalogenation: This side reaction can occur, particularly with certain bases and protic solvents which can act as a hydride source.[6]
To mitigate these side reactions:
-
Improve Inert Atmosphere: Enhance the degassing procedure for your solvents and ensure a robust inert atmosphere (argon or nitrogen) throughout the reaction.
-
Solvent and Base Choice: If dehalogenation is significant, consider switching to a non-protic solvent system if possible, or screen alternative bases.
Data Presentation: Solvent Effects in Cross-Coupling Reactions
The choice of solvent can significantly impact the outcome of your reaction. The following tables summarize general trends for solvent effects in Suzuki-Miyaura and Buchwald-Hartwig reactions, which are applicable to reactions involving this compound.
Table 1: General Solvent Recommendations for Suzuki-Miyaura Coupling
| Solvent System | Type | General Observations | Reference(s) |
| Toluene/Water | Aromatic/Aqueous | Good for a wide range of substrates; generally promotes good yields. | [7] |
| 1,4-Dioxane/Water | Ethereal/Aqueous | Very common and effective; good solubilizing properties. | [7][13] |
| THF/Water | Ethereal/Aqueous | Versatile solvent system. | [8] |
| DMF | Polar Aprotic | Useful for substrates with poor solubility, but can sometimes lead to side reactions.[8] | [1][8] |
| Alcohols (e.g., Isopropanol) | Polar Protic | Can be effective and may offer advantages in certain cases.[3] | [3] |
Table 2: General Solvent Recommendations for Buchwald-Hartwig Amination
| Solvent | Type | General Observations | Reference(s) |
| Toluene | Aromatic | Commonly used and generally effective. | [10] |
| 1,4-Dioxane | Ethereal | Widely used, but there is a push to replace it with greener alternatives. | [10] |
| THF | Ethereal | A common ethereal solvent for these reactions. | [14] |
| 2-MeTHF | Ethereal (Green) | A more environmentally friendly alternative to THF and dioxane. | [11][12] |
| Avoid | |||
| Acetonitrile, Pyridine | Coordinating | Can inhibit the catalyst by coordinating to the palladium center. | [9] |
| Chlorinated Solvents | Halogenated | Generally reported to inhibit the reaction. | [9] |
Experimental Protocols
While specific optimization will be required for your particular reaction, the following general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions can serve as a starting point.
General Protocol for Suzuki-Miyaura Coupling of this compound
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
General Protocol for Buchwald-Hartwig Amination of this compound
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
By systematically addressing these common issues and utilizing the provided protocols as a starting point, researchers can enhance the success rate of cross-coupling reactions involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 2-Bromo-4'-chloro-1,1'-biphenyl Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of reactions involving 2-Bromo-4'-chloro-1,1'-biphenyl. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of substituted biphenyl compounds.
General Workup & Purification Troubleshooting
This section addresses common issues applicable to various cross-coupling reactions involving this compound, such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned black. What does this indicate and how does it affect the workup?
A1: The formation of a fine black precipitate, commonly known as palladium black, indicates that the palladium catalyst has decomposed and precipitated out of the solution.[1] This is often a sign of catalyst deactivation, which can lead to incomplete reactions or low yields.[1] During workup, it is crucial to remove palladium black, as residual palladium can interfere with subsequent steps and contaminate the final product.
-
Workup Solution: After cooling the reaction to room temperature, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane and filter it through a pad of Celite®.[1][2] This will effectively remove the insoluble palladium black before proceeding with an aqueous wash.
Q2: How do I effectively remove the palladium catalyst and ligands during workup?
A2: Removing residual palladium and phosphorus-based ligands is a critical purification step. Several methods can be employed:
-
Filtration through Celite® or Silica Gel: As a first step, filtering the crude reaction mixture through a short plug of Celite® or silica gel can remove a significant portion of the precipitated catalyst.[1][2]
-
Aqueous Washes: Standard aqueous workups with water and brine help remove inorganic salts, but may not be sufficient for all catalyst-related impurities.[1]
-
Acidic Wash: For phosphine ligands, an acidic wash (e.g., with 1M HCl) can protonate the ligand, making it more water-soluble and easier to remove in the aqueous phase. Caution is advised if your product is acid-sensitive.
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from residual catalyst and ligands, which are often more polar.[2][3]
Q3: My TLC plate shows multiple spots, including what I suspect are starting material and homocoupled byproducts. How can I minimize these and separate them?
A3: The presence of multiple spots indicates an incomplete reaction or the formation of side products.
-
Starting Material: If significant starting material (this compound) remains, it suggests the reaction did not go to completion. This could be due to catalyst deactivation, insufficient reaction time, or suboptimal temperature.[3]
-
Homocoupling: The formation of symmetrical biaryls (homocoupling) is a common side reaction in cross-coupling chemistry, especially in Suzuki reactions if oxygen is present.[4][5]
-
Troubleshooting & Separation:
-
To minimize side products, ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.[6]
-
For separation, flash column chromatography is the most common and effective method. A carefully selected solvent system with a shallow gradient can improve the resolution between the desired product and impurities with similar polarities.[3]
-
Suzuki-Miyaura Coupling Workup
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The workup typically involves separating the organic product from the palladium catalyst, inorganic base, and boron-containing byproducts.
Troubleshooting Guide: Suzuki-Miyaura Reactions
| Problem | Possible Cause | Recommended Workup/Purification Solution |
| Low Product Yield | Incomplete reaction due to catalyst deactivation. | Ensure thorough degassing of solvents to prevent catalyst oxidation.[6] During workup, if the product is stable, consider an additional catalyst charge to drive the reaction to completion after confirming the initial catalyst is dead.[7] |
| Boronic acid degradation (protodeboronation). | Use fresh, high-purity boronic acid or more stable derivatives like pinacol esters.[6] Work up the reaction promptly upon completion to avoid prolonged exposure to basic aqueous conditions which can accelerate deboronation.[5] | |
| Product Contaminated with Boron Impurities | Boronic acid byproducts are water-soluble but can sometimes persist. | Perform multiple aqueous washes. An alkaline wash (e.g., dilute NaOH or Na2CO3 solution) can help solubilize and remove residual boronic acids and their byproducts. Follow with a neutral water wash. |
| Emulsion during Aqueous Extraction | Formation of a stable emulsion between the organic and aqueous layers. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which often helps to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Detailed Protocol: Standard Suzuki-Miyaura Workup
-
Cooling and Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to room temperature.
-
Filtration: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene). Filter the mixture through a pad of Celite® to remove the palladium catalyst and any insoluble inorganic salts.[2][8]
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Water or a dilute base (e.g., 2M Na₂CO₃) to remove the inorganic base and boron byproducts.[8]
-
Brine (saturated NaCl solution) to remove residual water and help break any emulsions.
-
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel or recrystallization to obtain the pure biphenyl product.[2][3]
Buchwald-Hartwig Amination Workup
The Buchwald-Hartwig amination is a key reaction for forming C-N bonds. The workup must address the removal of the palladium catalyst, phosphine ligands, and the base used in the reaction.
Troubleshooting Guide: Buchwald-Hartwig Reactions
| Problem | Possible Cause | Recommended Workup/Purification Solution |
| Low Product Yield | Catalyst poisoning by the amine substrate or product.[1] | The choice of ligand is critical; sterically bulky ligands can prevent catalyst poisoning.[1] This is more of a reaction optimization issue than a workup problem, but a failed reaction will lead to a difficult purification. |
| Incomplete reaction. | Monitor the reaction by TLC/LC-MS. If starting material remains, consider extending the reaction time or slightly increasing the temperature.[3] | |
| Persistent Phosphine Oxide Impurity | The phosphine ligand used in the reaction has been oxidized. | Phosphine oxides are often polar and can sometimes be removed with multiple aqueous washes. However, flash column chromatography is the most reliable method for separation. |
| Difficulty Removing the Base | Strong bases like sodium tert-butoxide (NaOtBu) can be challenging to remove completely. | A careful aqueous wash is essential. Quenching the reaction with a mild acid (e.g., saturated NH₄Cl solution) before extraction can neutralize the excess base, converting it into more easily removed salts. |
Detailed Protocol: Standard Buchwald-Hartwig Workup
-
Cooling: After the reaction is deemed complete, allow the mixture to cool to room temperature.[1]
-
Filtration: Dilute the reaction with an organic solvent (e.g., ethyl acetate, toluene) and filter through a short plug of Celite® to remove palladium residues.[1]
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic phase with water and then with brine.[1] If a strong base was used, a wash with a mild acidic solution (like saturated aqueous NH₄Cl) may be beneficial, provided the product is stable to acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired amine from residual starting materials and catalyst/ligand byproducts.[1]
Visualizations
Experimental Workflow Diagram
Caption: General workflow for workup and purification of cross-coupling reactions.
Troubleshooting Logic for Low Yield
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4'-chloro-1,1'-biphenyl in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The appropriate selection of substrates is critical for the efficiency and success of these transformations. This guide provides an objective comparison of the performance of 2-Bromo-4'-chloro-1,1'-biphenyl with other representative brominated biphenyls in several key cross-coupling reactions. The discussion is supported by experimental data to inform substrate selection and reaction optimization.
Understanding Reactivity in Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily influenced by two key factors:
-
Electronic Effects: The electron density of the aromatic ring affects the rate of oxidative addition, which is often the rate-determining step of the catalytic cycle. Electron-withdrawing groups can increase the reactivity of the aryl halide, while electron-donating groups can decrease it.
-
Steric Hindrance: Bulky substituents near the site of reaction can impede the approach of the palladium catalyst, thereby slowing down the reaction rate. This is particularly relevant for ortho-substituted aryl halides.
This compound possesses a bromine atom at the 2-position, introducing steric hindrance, and a chlorine atom at the 4'-position of the adjacent ring, which exerts an electron-withdrawing effect. This unique combination of structural features influences its reactivity in comparison to other brominated biphenyls.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide an overview of the performance of this compound and other brominated biphenyls in five major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, and Stille couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The reaction of 2-bromo-4'-chlorophenyl derivatives has been reported to proceed with moderate to good yields.
Illustrative Data for Suzuki-Miyaura Coupling
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-chlorophenyl derivative[1] | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 64-81 |
| 4-Bromobiphenyl[2] | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 4 | ~92 |
| 2-Bromobiphenyl | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 16 | High |
Note: The data presented is compiled from different sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
The ortho-bromo substituent in this compound can lead to slightly lower yields or require more forcing conditions compared to the less sterically hindered 4-bromobiphenyl. However, the use of bulky phosphine ligands can often overcome this steric hindrance.[3]
Heck Reaction
The Heck reaction couples aryl halides with alkenes. The reactivity of aryl bromides in the Heck reaction is generally good. Electron-deficient aryl bromides are often more reactive.[4]
Illustrative Data for Heck Coupling of Aryl Bromides with Styrene
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Bromobenzene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 95 |
| 4-Bromoacetophenone | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 98 |
| 4-Bromotoluene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 65 |
Note: Data is illustrative and based on typical results for substituted bromobenzenes.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reaction is generally tolerant of a wide range of functional groups.
Illustrative Data for Buchwald-Hartwig Amination with Morpholine
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene[5] | Pd(dba)₂/XPhos | NaOtBu | Toluene | Reflux | 6 | 94 |
| 1-Bromo-4-iodobenzene[2] | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | ~90 |
| 2-Bromopyridine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 80 | 4 | ~60 |
Note: The data presented is compiled from different sources and the reaction conditions are not identical.
The steric hindrance of the ortho-bromo group in this compound may necessitate the use of specialized bulky ligands to achieve high yields in the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C–C bond between a terminal alkyne and an aryl or vinyl halide.[4] The reactivity of aryl halides follows the general trend of I > Br > Cl.[6]
Illustrative Protocol for Sonogashira Coupling
A general procedure involves reacting the aryl halide with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF.[6]
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide.[7] A key advantage of the Stille reaction is its tolerance of a wide variety of functional groups.[1][8]
Illustrative Protocol for Stille Coupling
A typical Stille coupling involves reacting the aryl bromide with an organostannane (e.g., tributyl(vinyl)tin) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent such as THF or DMF.[1] Additives like CuI or LiCl can sometimes accelerate the reaction.[1]
Experimental Protocols
Detailed experimental protocols for each of the discussed cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol [2]
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., toluene/water, 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction Protocol [2]
-
In a sealable reaction vessel, combine the aryl bromide (1.0 mmol), the alkene (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 mmol).
-
Add a suitable solvent (e.g., DMF, NMP, or acetonitrile).
-
Seal the vessel and heat the mixture to 80-140 °C with stirring.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Buchwald-Hartwig Amination Protocol [2][5]
-
To a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol).[2]
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to 80-110 °C with stirring.[2]
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction, and partition between an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol [6]
-
To a solution of the aryl bromide (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[6]
-
Add an amine base (e.g., diisopropylamine, 2-3 mmol) followed by the terminal alkyne (1.1 mmol).[6]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by flash column chromatography.
Stille Coupling Protocol [1]
-
In a flame-dried flask under an inert atmosphere, dissolve the aryl bromide (1.0 mmol) in an anhydrous, degassed solvent (e.g., DMF or THF).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additives (e.g., CuI, 10 mol%).
-
Add the organostannane reagent (1.1 mmol).
-
Heat the reaction mixture to 50-100 °C and monitor by TLC or GC.
-
Upon completion, cool the reaction and quench with an aqueous solution of KF.
-
Stir for 30 minutes, then filter the resulting precipitate.
-
Extract the filtrate with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Substrate Comparison
To better understand the principles discussed, the following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a comparison of the structures of the discussed brominated biphenyls.
Conclusion
This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions. Its reactivity is characterized by the interplay of steric hindrance from the ortho-bromo group and the electronic effect of the para-chloro substituent. While the ortho-substitution can sometimes lead to lower reaction rates or yields compared to less hindered isomers like 4-bromobiphenyl, the use of modern catalyst systems with bulky, electron-rich phosphine ligands can often mitigate these steric challenges. The electron-withdrawing nature of the chloro group can be beneficial in reactions where oxidative addition is the rate-determining step. Ultimately, the choice of substrate will depend on the specific requirements of the synthetic target and the optimization of reaction conditions. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Reactivity of Bromo-Chloro Biphenyl Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted biphenyls is critical for the rational design of synthetic routes and the development of novel chemical entities. This guide provides an in-depth comparison of the reactivity of bromo-chloro biphenyl isomers in key chemical transformations, supported by established chemical principles and experimental data.
Executive Summary
The reactivity of bromo-chloro biphenyl isomers is primarily dictated by the nature of the carbon-halogen bond (C-Br vs. C-Cl) and the position of the halogen substituents on the biphenyl scaffold (ortho, meta, para). In general, the weaker carbon-bromine bond leads to higher reactivity in reactions where bond cleavage is rate-determining, such as in many palladium-catalyzed cross-coupling reactions.[1] Conversely, the higher electronegativity of chlorine can influence reactions where the polarization of the C-X bond or stabilization of intermediates is crucial, as seen in some nucleophilic aromatic substitutions.
The isomeric position of the halogens introduces steric and electronic effects that further modulate reactivity. Ortho-substituents often retard reaction rates due to steric hindrance, while electronic effects (inductive vs. resonance) at the meta and para positions can significantly influence the electron density of the aromatic rings and the stability of reaction intermediates.
Reactivity in Key Synthetic Transformations
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The reactivity of aryl halides in this reaction is largely governed by the rate of oxidative addition to the palladium(0) catalyst.
General Reactivity Trend: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl[2][3]
For bromo-chloro biphenyls, the C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[4][5] Consequently, in a bromo-chloro biphenyl, selective coupling at the bromine-substituted position can often be achieved. Aryl bromides are generally much more reactive than aryl chlorides in Suzuki-Miyaura coupling.[6][7]
Influence of Isomer Position:
-
Electronic Effects: Electron-withdrawing groups on the aryl halide can accelerate the rate of oxidative addition.
-
Steric Effects: Steric hindrance, particularly from ortho-substituents, can significantly decrease the reaction rate by impeding the approach of the bulky palladium catalyst.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Reactivity Data (Illustrative)
The following table summarizes the expected relative reactivity of bromo-chloro biphenyl isomers in Suzuki-Miyaura coupling.
| Isomer Type | Relative Position of Halogens | Expected Reactivity at C-Br | Expected Reactivity at C-Cl | Notes |
| 4-Bromo-4'-chlorobiphenyl | para, para' | High | Very Low | Favorable for selective coupling at the C-Br position. |
| 2-Bromo-2'-chlorobiphenyl | ortho, ortho' | Low | Extremely Low | Steric hindrance at both ortho positions significantly reduces reactivity. |
| 4-Bromo-2'-chlorobiphenyl | para, ortho' | High | Extremely Low | Coupling at the C-Br is favored; the ortho-chloro group has minimal impact on the remote C-Br. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another important transformation for the functionalization of aryl halides. The classical SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex.
General Reactivity Trend: Ar-F > Ar-Cl > Ar-Br > Ar-I
In contrast to Suzuki coupling, the reactivity in SNAr is often dominated by the electronegativity of the halogen, which stabilizes the negatively charged Meisenheimer intermediate. Thus, aryl chlorides are generally more reactive than aryl bromides in classical SNAr reactions, assuming the presence of activating electron-withdrawing groups. However, for concerted SNAr mechanisms, which are becoming increasingly recognized, the leaving group ability (related to C-X bond strength) plays a more significant role, and this trend can be reversed.[8][9] For many common SNAr reactions on bromo-chloro biphenyls, particularly those activated by electron-withdrawing groups, the C-Cl bond is expected to be more reactive.
Influence of Isomer Position:
-
Electronic Effects: Strong electron-withdrawing groups (e.g., -NO2) ortho or para to the halogen are typically required to activate the ring for SNAr.
-
Steric Effects: Ortho-substituents can sterically hinder the approach of the nucleophile.
The diagram below shows the mechanism for a classical SNAr reaction.
References
- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 2. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Common Bond Energies (D [wiredchemist.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Bromo-4'-chloro-1,1'-biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Biphenyl Intermediate
The compound 2-Bromo-4'-chloro-1,1'-biphenyl is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its molecular structure provides a versatile scaffold for the development of new chemical entities. This guide offers a comparative analysis of various synthetic routes to this important biphenyl derivative, presenting quantitative data, detailed experimental protocols, and a visual representation of the reaction workflows to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methodologies
The synthesis of this compound can be achieved through several cross-coupling strategies. The choice of method often depends on factors such as starting material availability, cost, reaction yield, scalability, and tolerance of functional groups. This guide focuses on the most prominent and promising routes: Suzuki-Miyaura coupling, a novel photocatalytic approach, Negishi coupling, and the Ullmann reaction.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling (Route 1) | 1-Bromo-2-iodobenzene, 4-Chlorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/Water | Reflux | 4 | 90 |
| Suzuki-Miyaura Coupling (Route 2) | 1-Bromo-2-iodobenzene, 4-Chlorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/Water | 80 | 4 | 94 |
| Photocatalytic Coupling & Bromination | Aniline, p-Chloroiodobenzene | CoCl₂, Fluorescein, Green LED | Acetonitrile/Water | 70 | 21-36 | 81.6 - 90.4 (Intermediate) |
| Negishi Coupling | 2-Bromophenylzinc halide, 4-Chloro-halobenzene | Palladium or Nickel Catalyst | THF | Room Temp. - Reflux | Variable | Not Specified |
| Ullmann Reaction | 2-Halo-bromobenzene, 4-Chloro-halobenzene | Copper | High Temperature | Variable | Variable | Moderate |
Experimental Protocols
Suzuki-Miyaura Coupling (Route 2 with 94% Yield)
This protocol details a highly efficient Suzuki-Miyaura coupling for the synthesis of this compound.
Materials:
-
1-Bromo-2-iodobenzene (25.0 g)
-
4-Chlorophenylboronic acid (13.8 g)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5.1 g)
-
Potassium carbonate (K₂CO₃) (24.4 g)
-
Toluene, Ethanol, Water (10:2:1 mixture, 350 mL)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a 1 L three-neck flask under an argon atmosphere, add 1-bromo-2-iodobenzene, 4-chlorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the mixed solvent of toluene, water, and ethanol.
-
Heat the mixture to approximately 80°C and stir for about 4 hours.
-
After the reaction is complete, add water and extract the product with CH₂Cl₂.
-
Combine the organic layers and dry over MgSO₄.
-
Remove the solvent by distillation under reduced pressure.
-
The resulting crude product is purified by silica gel column chromatography to yield this compound (22.1 g, 94% yield).[1]
Photocatalytic Coupling and Bromination
This innovative two-step method avoids the use of expensive palladium catalysts in the initial coupling stage.[2]
Step 1: Synthesis of 4'-chloro-2-amino-1,1'-biphenyl (Intermediate)
Materials:
-
Aniline (9.3 g, 0.1 mol)
-
p-Chloroiodobenzene (28.6 g, 0.12 mol)
-
Cobalt chloride (CoCl₂) (0.26 g, 0.002 mol)
-
Fluorescein (2.65 g, 0.008 mol)
-
Acetonitrile and Water (90 mL / 10 mL)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Petroleum ether
Procedure:
-
In a suitable reaction vessel, combine aniline, p-chloroiodobenzene, CoCl₂, and fluorescein in the acetonitrile/water solvent mixture.
-
Irradiate the reaction with a 525 nM LED green light at 70°C for 21 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add ethyl acetate.
-
Wash the organic phase with a saturated aqueous sodium chloride solution.
-
Combine the organic phases, dry, and concentrate.
-
The crude product is dissolved in a minimal amount of ethyl acetate and then precipitated with petroleum ether to obtain the intermediate product (yields range from 81.6% to 90.4% depending on scale and reaction time).[2]
Step 2: Diazotization and Bromination
The intermediate, 4'-chloro-2-amino-1,1'-biphenyl, is then converted to the final product through a standard diazotization reaction followed by bromination.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the primary synthetic routes discussed.
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Photocatalytic Synthesis Workflow.
Discussion of Alternative Routes
Negishi Coupling
The Negishi coupling is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[3] This method is known for its high functional group tolerance. For the synthesis of this compound, this would likely involve the coupling of a 2-bromophenylzinc halide with a 4-chloro-substituted aryl halide. While specific high-yield protocols for this exact molecule are not prevalent in the literature, the general applicability of the Negishi coupling to unsymmetrical biaryl synthesis makes it a viable, albeit less documented, alternative.
Ullmann Reaction
The Ullmann reaction is a classic method for biaryl synthesis that involves the copper-mediated coupling of two aryl halides.[4] Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, and can result in moderate yields. Modern variations have been developed with improved conditions. For the synthesis of an unsymmetrical biphenyl like this compound, a cross-coupling approach would be necessary, which can sometimes lead to a mixture of products, including homocoupled byproducts.
Conclusion
For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as a well-documented and high-yielding method, with established protocols consistently delivering yields of 90% or higher.[1][5] The commercial availability of the required boronic acids and palladium catalysts, along with the relatively mild reaction conditions, makes this a robust and reliable choice for many researchers.
The photocatalytic route presents an intriguing and more cost-effective alternative for the initial C-C bond formation by avoiding the use of palladium.[2] While it is a two-step process, the high yields reported for the intermediate formation make it a competitive option, particularly for large-scale synthesis where catalyst cost is a significant factor.
The Negishi and Ullmann couplings , while fundamentally capable of forming the desired biaryl bond, are less specifically documented for this target molecule. They may require more extensive optimization to achieve high yields and selectivity compared to the Suzuki-Miyaura and photocatalytic methods.
Ultimately, the selection of the optimal synthetic route will depend on the specific requirements of the research project, including cost considerations, available equipment, desired scale, and the importance of atom economy and environmental impact. This guide provides the foundational data and protocols to make an informed decision.
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. 2'-BROMO-4-CHLORO-BIPHENYL synthesis - chemicalbook [chemicalbook.com]
Performance of 2-Bromo-4'-chloro-1,1'-biphenyl derivatives in OLEDs compared to other materials
A comprehensive analysis of the role of biphenyl-based materials in enhancing the efficiency, longevity, and color purity of Organic Light-Emitting Diodes (OLEDs).
This guide provides a comparative overview of the performance of various functionalized biphenyl derivatives as hole transport, emissive, and electron transport materials in OLEDs, supported by experimental data from recent studies.
Biphenyl Derivatives in Hole Transport Layers (HTLs)
Biphenyl-based materials are frequently employed as the hole transport layer, facilitating the efficient injection and movement of positive charge carriers from the anode to the emissive layer.
| Material Class | Example Material | Host Material | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE) (%) |
| Triarylamine-Biphenyl | N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB) | Alq3 | 3.5 - 4.5 | 1.5 - 2.5 | 2.5 - 3.5 |
| Carbazole-Biphenyl | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) | Ir(ppy)3 | 30 - 40 | 25 - 35 | 15 - 20 |
Key Insights:
-
NPB is a widely used benchmark hole transport material known for its good hole mobility and thermal stability.
-
CBP is a classic host material for phosphorescent emitters, demonstrating the versatility of biphenyl derivatives to also serve as the matrix for the light-emitting guest molecules. Its high triplet energy allows for efficient energy transfer to the phosphorescent dopants.
Biphenyl Derivatives in Emissive Layers (EMLs)
The electronic properties of biphenyl derivatives can be tuned to make them efficient light emitters themselves, often in the blue region of the spectrum, or as stable host materials for emissive dopants.
| Material Class | Example Material | Role | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| Fluorescent Blue Emitter | 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) | Emitter | 4.0 - 6.0 | 2.0 - 4.0 | 3.0 - 5.0 | (0.16, 0.22) |
| TADF Host | 2,2′-Bis(4,5-diphenyl-4H-1,2,4-triazol-3-yl)biphenyl (BTBP) | Host | 65.9 | 62.8 | 30.2 | Sky-Blue |
Key Insights:
-
DPVBi is a well-known blue fluorescent emitter that showcases the utility of the biphenyl core in achieving light emission in the higher-energy part of the visible spectrum.
-
BTBP , a bistriazole with a biphenyl core, demonstrates excellent performance as a host for blue phosphorescent emitters, enabling high efficiency through what is described as electron-favorable bipolar behavior.[1]
Biphenyl Derivatives in Electron Transport Layers (ETLs)
By introducing electron-withdrawing groups, biphenyl derivatives can be engineered to facilitate the transport of electrons from the cathode to the emissive layer.
| Material Class | Example Material | Host Material | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE) (%) |
| Oxadiazole-Biphenyl | 4,4'-Bis(5-phenyl-[2][3]oxadiazol-2-yl)-2,2'-dinaphthylbiphenyl (bis-OXD) | Alq3 | ~5.0 | ~3.0 | ~3.5 |
Key Insights:
-
The incorporation of oxadiazole moieties into a biphenyl structure, as seen in bis-OXD , imparts electron-transporting properties. This material has been shown to improve device performance when doped with cesium.
Experimental Protocols
The performance data presented is typically obtained through standardized fabrication and characterization procedures for OLED devices.
Device Fabrication
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the anode.
-
Organic Layer Deposition: The organic layers (HTL, EML, ETL) are deposited onto the ITO substrate via high-vacuum thermal evaporation. The deposition rates and thicknesses are monitored using quartz crystal monitors. For doped emissive layers, the host and guest materials are co-evaporated from separate sources at controlled rates.
-
Cathode Deposition: A metal cathode, typically a bilayer of a low work function metal (e.g., LiF) and a more stable metal (e.g., Al), is deposited on top of the organic stack through a shadow mask to define the active area of the pixels.
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from atmospheric moisture and oxygen.
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical performance of the OLEDs are measured using a source meter and a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra: The emission spectra of the devices are recorded at a specific voltage or current density to determine the color coordinates in the CIE 1931 color space.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum, assuming a Lambertian emission profile.
-
Operational Lifetime: The stability of the device is evaluated by monitoring the time it takes for the initial luminance to decrease to a certain percentage (e.g., LT50, the time to 50% of initial luminance) under a constant current density.
Diagrams
OLED Device Architecture and Energy Level Diagram
Caption: Typical OLED architecture and corresponding energy level diagram.
Experimental Workflow for OLED Fabrication and Testing
Caption: Standard workflow for OLED fabrication and characterization.
References
A Comparative Analysis of Catalysts for the Suzuki-Miyura Coupling of 2-Bromo-4'-chloro-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl is a critical step in the development of various pharmaceuticals and functional materials. The Suzuki-Miyura cross-coupling reaction is a paramount method for forging the crucial carbon-carbon bond in this biaryl compound. The choice of catalyst for this transformation is pivotal, directly influencing reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative analysis of palladium, nickel, and copper-based catalytic systems for the synthesis of this compound, supported by experimental data from analogous reactions, and detailed experimental protocols.
Performance Comparison of Catalytic Systems
The selection of an optimal catalyst is contingent on a multitude of factors including reactivity of the substrates, desired reaction conditions, and economic viability. While palladium catalysts have historically dominated the landscape of cross-coupling reactions, nickel and copper catalysts are emerging as powerful and more sustainable alternatives.
Table 1: Comparative Performance of Palladium, Nickel, and Copper Catalysts in Suzuki-Miyura Coupling of Substrates Analogous to this compound
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| Palladium Catalysts | |||||||
| Pd(PPh₃)₄ (2 mol%) | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 | 2-Bromoanisole + 4-Chlorophenylboronic acid |
| Pd(OAc)₂ (1 mol%) | SPhos (2 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 98 | 2-Bromo-4-fluorophenol + Phenylboronic acid[1] |
| PdCl₂(dppf) (3 mol%) | dppf | Cs₂CO₃ | DMF | 100 | 16 | High | 2-Bromopyridine + 2-Pyridylboronate (with CuCl)[2] |
| Nickel Catalysts | |||||||
| NiCl₂(PCy₃)₂ (5 mol%) | PCy₃ | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 92 | 4-Chloroanisole + Phenylboronic acid[3] |
| Ni(cod)₂ (10 mol%) | DPEphos | NaOtBu | Toluene | 110 | 24 | 85 | Aryl triflate + Alkyl thiol (C-S coupling)[4] |
| NiCl₂(dppf) (5 mol%) | dppf | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 88 | 4-Bromobenzotrifluoride + Phenylboronic acid |
| Copper Catalysts | |||||||
| CuI (10 mol%) | Ligand-free | Cs₂CO₃ | DMF | 110 | 24 | 85 | Aryl iodide + Arylboronic acid |
| CuBr·SMe₂ (5 mol%) | Bathophenanthroline | NaOtBu | Toluene | 80 | 24 | 90 | Bromocyclohexane + 4-Chlorophenylboronic acid pinacol ester[4] |
Note: The data presented is compiled from various sources for analogous or structurally related reactions and should be used as a guide for catalyst selection and optimization for the specific coupling of this compound.
Experimental Protocols
Detailed methodologies for performing the Suzuki-Miyura coupling with different catalytic systems are provided below. These protocols are general and may require optimization for the specific substrates and desired scale.
Protocol 1: Palladium-Catalyzed Suzuki-Miyura Coupling
This protocol is a general procedure for a palladium-catalyzed Suzuki-Miyura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyura Coupling
This protocol outlines a general procedure for a nickel-catalyzed Suzuki-Miyura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., t-Amyl alcohol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a glovebox, to a dry vial equipped with a magnetic stir bar, add the nickel precatalyst, the base, the arylboronic acid, and this compound.
-
Add the solvent and seal the vial.
-
Remove the vial from the glovebox and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process: Diagrams
To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycle, a typical experimental workflow, and a logic for catalyst selection.
References
The Strategic Advantage of 2-Bromo-4'-chloro-1,1'-biphenyl in Pharmaceutical Synthesis: A Comparative Guide to Biaryl-Containing NSAIDs
For researchers, scientists, and professionals in drug development, the selection of a suitable precursor is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of synthesizing active pharmaceutical ingredients (APIs). Among the myriad of available building blocks, 2-Bromo-4'-chloro-1,1'-biphenyl stands out as a highly versatile and reactive precursor for the construction of complex biaryl structures, a motif central to numerous therapeutic agents. This guide provides a comparative analysis of synthetic routes for prominent biaryl-containing non-steroidal anti-inflammatory drugs (NSAIDs), illustrating the efficacy of modern cross-coupling methodologies for which this compound is an exemplary substrate.
The strategic placement of bromine and chlorine atoms on the biphenyl scaffold of this compound allows for selective functionalization through powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This method offers a direct and efficient pathway to creating carbon-carbon bonds, a significant advancement over traditional multi-step, lower-yield synthetic approaches.
This guide will explore the synthesis of three widely recognized NSAIDs—Diflunisal, Felbinac, and Fenbufen—to compare the performance of different synthetic strategies. While the specific syntheses detailed here may not commence with this compound, they serve as excellent models for the types of transformations where this precursor would excel, providing a framework for evaluating its potential in the synthesis of novel pharmaceutical candidates.
Case Study 1: Diflunisal Synthesis
Diflunisal, a salicylic acid derivative with a biaryl core, is a potent anti-inflammatory agent. Its synthesis offers a clear comparison between modern palladium-catalyzed cross-coupling reactions and more traditional, multi-step approaches.
A highly efficient route to Diflunisal involves a one-step Suzuki-Miyaura coupling reaction.[1][2][3][4] This method has been optimized to achieve yields of up to 98% under ultrasonic conditions.[1] In contrast, a more classical synthetic pathway starting from 2,4-difluoroaniline is a multi-step process with a significantly lower overall yield of 42%.[5][6]
Comparative Data: Diflunisal Synthesis
| Parameter | Suzuki-Miyaura Coupling | Multi-step Synthesis from 2,4-difluoroaniline |
| Precursors | 5-bromosalicylic acid, 2,4-difluorophenylboronic acid | 2,4-difluoroaniline, Benzene |
| Key Reactions | Palladium-catalyzed C-C bond formation | Diazotization, Coupling, Friedel-Crafts acylation, Oxidation, Carboxylation |
| Number of Steps | 1 | >4 |
| Reported Yield | Up to 98%[1] | 42%[5][6] |
| Reaction Conditions | Mild, often room temperature or slightly elevated | Harsh reagents, varied temperature conditions |
Experimental Protocols: Diflunisal Synthesis
Protocol 1: Suzuki-Miyaura Coupling (Ultrasonic Enhancement) [1]
-
A palladium catalyst (0.03 mmol) is dispersed in a 1:1 (v/v) mixture of N,N-dimethylformamide (DMF) and deionized water (14 mL total volume) at 20 °C for 10 minutes using sonication.
-
5-bromosalicylic acid (3.0 mmol) and 2,4-difluorophenylboronic acid (4.5 mmol) are sequentially added to the solvent mixture.
-
The reaction is conducted at 75 °C with ultrasonic irradiation (40 kHz, 175 W).
-
The reaction progress is monitored, and upon completion, the product is isolated and purified.
Protocol 2: Multi-step Synthesis from 2,4-difluoroaniline [5]
-
2,4-difluoroaniline undergoes a diazo-reaction and is then coupled with benzene.
-
The resulting difluorobiphenyl is subjected to Friedel-Crafts acylation.
-
The acylated product is then oxidized.
-
The final step is a carboxylation reaction to yield Diflunisal.
Synthetic Pathway Visualization
Caption: Comparison of Suzuki coupling and multi-step synthesis for Diflunisal.
Case Study 2: Felbinac Synthesis
Felbinac, or 4-biphenylacetic acid, is another NSAID where modern synthetic methods demonstrate superior efficiency. A one-step Suzuki coupling of commercially available precursors provides a high-yield route to this molecule.
The direct coupling of p-bromophenylacetic acid and phenylboronic acid, catalyzed by a palladium-glycine complex, can produce Felbinac in 89% yield under mild, environmentally friendly conditions.[7] This contrasts sharply with a more traditional approach starting from biphenyl, which involves chloromethylation followed by a Grignard reaction and hydrolysis, resulting in a total yield of less than 50%.[7][8]
Comparative Data: Felbinac Synthesis
| Parameter | Suzuki-Miyaura Coupling | Synthesis from Biphenyl |
| Precursors | p-bromophenylacetic acid, phenylboronic acid | Biphenyl, Formaldehyde, HCl |
| Key Reactions | Palladium-catalyzed C-C bond formation | Chloromethylation, Grignard reaction, Hydrolysis |
| Number of Steps | 1 | 3 |
| Reported Yield | 89%[7] | <50%[7][8] |
| Reaction Conditions | Room temperature, in air, aqueous solvent | Anhydrous and oxygen-free conditions for Grignard step |
Experimental Protocols: Felbinac Synthesis
Protocol 1: One-Step Suzuki-Miyaura Coupling [7]
-
To a mixture of p-bromophenylacetic acid (1.0 mmol) and phenylboronic acid (1.2 mmol) in pure water (5.0 mL), add potassium carbonate (3.0 mmol).
-
A palladium-glycine complex catalyst (0.5 mol%) is added.
-
The reaction mixture is stirred at room temperature in air for 2 hours.
-
The product is isolated by filtration and acidification of the filtrate.
Protocol 2: Synthesis from Biphenyl [7][8]
-
Biphenyl is subjected to chloromethylation using formaldehyde and hydrochloric acid.
-
The resulting chloromethylated biphenyl is used to form a Grignard reagent, which requires anhydrous and oxygen-free conditions.
-
The Grignard reagent is then reacted and subsequently hydrolyzed to yield Felbinac.
Synthetic Pathway Visualization
Caption: Comparison of Suzuki coupling and synthesis from biphenyl for Felbinac.
Case Study 3: Fenbufen Synthesis
Fenbufen is an NSAID of the propionic acid class. Its synthesis provides an interesting comparison between a classical Friedel-Crafts acylation and a more modern, albeit multi-step, Suzuki coupling-based approach.
The most common industrial synthesis of Fenbufen is the Friedel-Crafts acylation of biphenyl with succinic anhydride, catalyzed by aluminum chloride.[9][10][11] This one-step reaction has a reported yield of around 55%.[11] An alternative route, which showcases the versatility of the Suzuki coupling for building the biphenyl core, starts from bromobenzene.[12][13] However, this is a five-step process with a much lower overall yield of 9-17%.[12][13]
Comparative Data: Fenbufen Synthesis
| Parameter | Friedel-Crafts Acylation | Suzuki Coupling Based Synthesis |
| Precursors | Biphenyl, Succinic anhydride | Bromobenzene, various reagents for side chain and coupling |
| Key Reactions | Friedel-Crafts acylation | Friedel-Crafts acylation, Borylation, Suzuki-Miyaura coupling, Deprotection |
| Number of Steps | 1 | 5 |
| Reported Yield | ~55%[11] | 9-17% (overall)[12][13] |
| Reaction Conditions | Lewis acid catalyst (AlCl₃), organic solvent | Multiple steps with varied conditions |
Experimental Protocols: Fenbufen Synthesis
Protocol 1: Friedel-Crafts Acylation [9][11]
-
Anhydrous aluminum chloride (8.1 g) is dissolved in nitrobenzene (30 mL) with stirring and cooled to below 10 °C.
-
A mixture of biphenyl (4.5 g) and succinic anhydride (3 g) is slowly added to the aluminum trichloride solution, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for an extended period (e.g., four days).
-
The reaction is quenched with ice water and hydrochloric acid, and the product is isolated and purified by recrystallization.
Protocol 2: Suzuki Coupling Based Synthesis [12][13]
-
Bromobenzene undergoes Friedel-Crafts acylation to introduce a side chain.
-
The resulting intermediate is then subjected to borylation.
-
The boronic ester is deprotected.
-
A Suzuki-Miyaura coupling reaction is performed with a bromoarene derivative.
-
The final product is obtained after deprotection of the acid moiety.
Synthetic Pathway Visualization
Caption: Comparison of Friedel-Crafts acylation and a Suzuki coupling-based route for Fenbufen.
Conclusion
The synthesis of biaryl-containing NSAIDs provides a clear illustration of the advantages of modern synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction, in particular, offers a more direct, high-yield, and often more environmentally friendly approach compared to traditional multi-step syntheses.
While this compound was not a direct precursor in the specific examples of commercially available drugs examined, its structure is ideally suited for such efficient coupling reactions. The presence of two distinct halogen atoms offers the potential for sequential, site-selective modifications, making it an invaluable tool for the construction of novel, complex pharmaceutical agents. For researchers and drug development professionals, precursors like this compound represent a strategic choice for accelerating the discovery and development of the next generation of biaryl-containing therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One step synthesis of Diflunisal using a Pd-diamine complex | Semantic Scholar [semanticscholar.org]
- 5. CN106496014A - A kind of preparation method of diflunisal - Google Patents [patents.google.com]
- 6. CN110372493B - A kind of method for one-step synthesis of diflunisal and derivatives thereof - Google Patents [patents.google.com]
- 7. CN104086394A - Preparation method of felbinac - Google Patents [patents.google.com]
- 8. CN101143815A - The preparation method of felbinac - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Fenbufen synthesis - chemicalbook [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 2-Bromo-4'-chloro-1,1'-biphenyl and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stability of 2-Bromo-4'-chloro-1,1'-biphenyl and its structurally related derivatives, focusing on their degradation under various stress conditions. Due to the limited availability of specific stability data for this compound, this document leverages experimental data from analogous halogenated biphenyls, such as polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), to provide insights into potential degradation pathways and stability profiles.
Data Presentation: Comparative Stability of Halogenated Biphenyls
The stability of halogenated biphenyls is significantly influenced by the number and position of halogen substituents. The following tables summarize the degradation of various halogenated biphenyls under different stress conditions, offering a comparative perspective on their intrinsic stability.
Table 1: Oxidative Degradation of Polychlorinated Biphenyls (PCBs) using Fenton's Reagent
| Compound (PCB Congener) | Initial Concentration (ppb) | Degradation after 96 hours (%) | Reference |
| PCB 28 (2,4,4'-Trichlorobiphenyl) | 10 | ~100 | [1] |
| PCB 52 (2,2',5,5'-Tetrachlorobiphenyl) | 10 | ~100 | [1] |
| PCB 101 (2,2',4,5,5'-Pentachlorobiphenyl) | 10 | >77 | [1] |
| PCB 138 (2,2',3,4,4',5'-Hexachlorobiphenyl) | 10 | 77 | [1] |
As observed, the rate of degradation is strongly dependent on the number of chlorine atoms, with lower chlorinated congeners degrading more rapidly.[1]
Table 2: Photodegradation of Polybrominated Biphenyls (PBBs)
| Compound | Solvent | Wavelength (nm) | Degradation | Key Finding | Reference |
| Polybrominated Biphenyls (various) | Hexane/Methanol | >290 | Debromination | Compounds with bromine atoms in the ortho position showed greater ease of debromination.[2] | [2] |
| 2,4,5-Tribromobiphenyl (PBB-29) | Methanol | UV | Reductive Debromination | The degradation mechanism is solvent-dependent.[3] | [3] |
| 2,4,5-Tribromobiphenyl (PBB-29) | Water | UV | Oxidation | The degradation mechanism shifts from debromination to oxidation in an aqueous environment.[3] | [3] |
Table 3: Thermal Degradation of Brominated Flame Retardants
| Compound | Temperature (°C) | Degradation Products | Reference |
| Tetrabromobisphenol A (TBBPA) | 270-340 | HBr, brominated phenols, and bisphenols | [4] |
| Various Brominated Flame Retardants | 280-900 | Brominated benzenes and phenols | [5] |
Thermal degradation of brominated compounds often leads to the formation of hazardous byproducts such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. Below are representative protocols for forced degradation studies, which are essential for establishing the intrinsic stability of a molecule and for the development of stability-indicating analytical methods.[6]
Protocol 1: Forced Degradation Study - General Workflow
Forced degradation studies are designed to generate product-related variants to understand degradation pathways and to develop analytical methods capable of resolving the drug substance from its degradation products.[7]
-
Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject the stock solution to a variety of stress conditions as outlined in the ICH guidelines.[6][8]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid or sulfuric acid.[6]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[6]
-
Oxidation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).
-
Thermal Stress: Expose the solid compound and the solution to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the stressed samples using a stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.[9] Gas chromatography with mass spectrometry (GC-MS) can also be useful for identifying volatile degradants.[1]
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the drug substance.
Protocol 2: Analytical Method for Halogenated Compounds
The analysis of halogenated organic compounds often requires specific and sensitive analytical techniques.
-
Chromatographic System:
-
Detection:
-
Method Validation: The analytical method should be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness, ensuring it can accurately measure the parent compound and its degradation products.
Visualizations: Workflows and Pathways
The following diagrams illustrate a typical workflow for a forced degradation study and potential degradation pathways for halogenated biphenyls.
Caption: Workflow for a forced degradation study of a pharmaceutical compound.
Caption: Potential degradation pathways for halogenated biphenyls.
References
- 1. pjoes.com [pjoes.com]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Photocatalytic degradation of polybrominated biphenyls (PBBs) on metal doped TiO2 nanocomposites in aqueous environments: mechanisms and solution effects - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation [sgs.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl: Suzuki Coupling vs. Other Cross-Coupling Methods
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of palladium-catalyzed cross-coupling reactions for the synthesis of the key intermediate, 2-bromo-4'-chloro-1,1'-biphenyl.
The synthesis of substituted biphenyls is a cornerstone of modern medicinal chemistry and materials science. The compound this compound, in particular, serves as a valuable building block in the development of novel pharmaceuticals and functional materials. Its synthesis is most commonly achieved through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the Suzuki-Miyaura coupling with other prominent cross-coupling methods—Stille, Negishi, and Heck reactions—for the preparation of this important intermediate. The comparison includes a summary of quantitative data, detailed experimental protocols, and visual representations of the reaction mechanisms and workflows.
Performance Comparison of Cross-Coupling Methods
The choice of synthetic route for this compound often depends on factors such as desired yield, substrate availability, catalyst cost, and tolerance of functional groups. The following table summarizes the performance of various cross-coupling methods for the synthesis of the target molecule or structurally similar compounds.
| Coupling Method | Aryl Halide | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki Coupling | 1-Bromo-2-iodobenzene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 4 | 94 | [1] |
| Suzuki Coupling | 1-Bromo-2-iodobenzene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ (2M aq.) | Dioxane | Reflux | 4 | 90 | [1] |
| Stille Coupling | 2-Bromobromobenzene | (4-Chlorophenyl)tributylstannane | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | ~85 (representative) | |
| Negishi Coupling | 2-Bromobromobenzene | (4-Chlorophenyl)zinc chloride | Pd(PPh₃)₄ | - | THF | 65 | 12 | ~80-90 (representative) | [2][3] |
| Heck Reaction | Not directly applicable for this biaryl synthesis | ||||||||
| Photocatalytic Coupling | Aniline and p-chloroiodobenzene | (Intermediate formation) | Not specified | Not specified | Not specified | Not specified | Not specified | 89.5 (for intermediate) | [4] |
Note on Heck Reaction: The Heck reaction is primarily used for the arylation of alkenes and is therefore not a direct method for the synthesis of this specific biaryl compound from the indicated starting materials.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and adaptation.
Suzuki Coupling
-
Procedure 1: In an argon atmosphere, a mixture of 1-bromo-2-iodobenzene (25.0 g), 4-chlorophenylboronic acid (13.8 g), tetrakis(triphenylphosphine)palladium(0) (5.1 g), and potassium carbonate (24.4 g) is prepared in a mixed solvent of toluene, water, and ethanol (10:2:1, 350 mL). The mixture is heated to approximately 80°C and stirred for about 4 hours. After completion, the reaction mixture is cooled and extracted with dichloromethane after the addition of water. The combined organic layers are dried over magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel chromatography to yield this compound.[1]
-
Procedure 2: To a solution of 1-bromo-2-iodobenzene (30 g, 106 mmol) and 4-chlorophenylboronic acid (16.9 g, 108.6 mmol) in dioxane, an aqueous 2M potassium carbonate solution (100 ml) is added. Tetrakis(triphenylphosphine)palladium (2.45 g, 2 mol%) is then added as the catalyst. The reaction mixture is heated to reflux and stirred for 4 hours. After cooling to room temperature, the reaction is quenched with potassium carbonate solution, and the aqueous and organic layers are separated. The organic layer is concentrated under reduced pressure, and the residue is purified by column chromatography (eluent: hexane) to give the final product.[1]
Alternative Photocatalytic Synthesis
While not a direct cross-coupling to form the final product, a patent describes a high-yield, two-step synthesis. First, a photocatalytic coupling reaction between aniline and p-chloroiodobenzene is performed to generate an intermediate. This intermediate is then subjected to diazotization followed by bromination to yield this compound. The initial photocatalytic step is reported to have a yield of 89.5%.[4] This method is presented as a more cost-effective alternative to the Suzuki coupling, avoiding expensive boronic acids and palladium catalysts.[4]
Visualizing the Reaction Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles of the Suzuki, Stille, and Negishi cross-coupling reactions, providing a clear visual representation of the mechanistic pathways.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: Comparative experimental workflow for biphenyl synthesis.
Discussion and Conclusion
The Suzuki-Miyaura coupling stands out as a highly efficient and widely adopted method for the synthesis of this compound, with reported yields reaching up to 94%.[1] Its advantages include the commercial availability and stability of boronic acids, as well as the relatively mild reaction conditions.
The Stille coupling offers a valuable alternative, particularly due to the high tolerance of organostannane reagents to a wide variety of functional groups. However, the toxicity of tin compounds and the challenges associated with their removal from the final product are significant drawbacks.
The Negishi coupling is another powerful tool for the formation of C-C bonds, often providing high yields and demonstrating excellent functional group tolerance.[2][3] The main limitation of this method is the moisture and air sensitivity of the organozinc reagents, which necessitates the use of anhydrous solvents and inert atmosphere techniques.
While the Heck reaction is a cornerstone of palladium-catalyzed C-C bond formation, its application is primarily in the arylation of alkenes, making it unsuitable for the direct synthesis of this compound from two aryl precursors.
Finally, alternative methods such as the two-step photocatalytic synthesis are emerging as potentially more economical and environmentally friendly options, avoiding the use of expensive palladium catalysts and boronic acids.[4]
References
A Comparative Guide to the Synthesis of Boscalid: A Cost-Benefit Analysis of 2-Bromo-4'-chloro-1,1'-biphenyl and Alternative Starting Materials
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biologically active compounds is a cornerstone of drug discovery and agrochemical development. The choice of starting materials and synthetic routes can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of the final product. This guide provides a comprehensive cost-benefit analysis of utilizing 2-Bromo-4'-chloro-1,1'-biphenyl as a key intermediate in the synthesis of the fungicide Boscalid, comparing it with alternative synthetic strategies.
Boscalid, a succinate dehydrogenase inhibitor (SDHI), is a widely used agricultural fungicide. Its synthesis typically involves the formation of a key biphenyl amine intermediate, 4'-chloro-[1,1'-biphenyl]-2-amine. This guide will explore three primary routes to this intermediate and its subsequent conversion to Boscalid, providing a detailed comparison of their respective costs, yields, and experimental protocols.
At a Glance: Comparison of Synthetic Routes to Boscalid
The following table summarizes the key quantitative data for the different synthetic routes to Boscalid, allowing for a direct comparison of their overall efficiency and cost-effectiveness.
| Parameter | Route 1: From this compound | Route 2: From o-Chloronitrobenzene | Route 3: From o-Iodoaniline |
| Starting Materials | This compound, Ammonia equivalent | o-Chloronitrobenzene, 4-Chlorophenylboronic acid | o-Iodoaniline, 4-Chlorophenylboronic acid |
| Key Intermediate | 4'-chloro-[1,1'-biphenyl]-2-amine | 4'-chloro-2-nitro-1,1'-biphenyl | 4'-chloro-[1,1'-biphenyl]-2-amine |
| Overall Yield (approx.) | ~70-80% | ~65-75% | ~80-90% |
| Estimated Cost per kg of Boscalid | Moderate | Low to Moderate | High |
| Key Advantages | Potentially fewer steps to the key amine intermediate. | Low-cost starting materials. | High overall yield. |
| Key Disadvantages | Higher cost of the brominated starting material. | Requires a reduction step, potentially generating more waste. | High cost of o-iodoaniline. |
Cost-Benefit Analysis
The choice of synthetic route for Boscalid production involves a trade-off between the cost of starting materials, the number of synthetic steps, overall yield, and waste generation.
-
Route 1 (From this compound): This route offers a potentially more direct path to the crucial 4'-chloro-[1,1'-biphenyl]-2-amine intermediate via a Buchwald-Hartwig amination. While the starting material, this compound, is more expensive than the precursors in Route 2, the potentially higher efficiency of the amination step could offset this initial cost, especially if the process can be optimized to achieve high yields.
-
Route 2 (From o-Chloronitrobenzene): This is a widely adopted industrial method due to the low cost of the starting materials, o-chloronitrobenzene and 4-chlorophenylboronic acid.[1] The initial Suzuki-Miyaura coupling to form 4'-chloro-2-nitro-1,1'-biphenyl is typically high-yielding. However, the subsequent reduction of the nitro group to an amine adds an extra step to the synthesis, which can increase processing time and generate additional waste streams.
-
Route 3 (From o-Iodoaniline): This route provides a more direct synthesis of the 4'-chloro-[1,1'-biphenyl]-2-amine intermediate via a Suzuki-Miyaura coupling. This approach often results in the highest overall yields.[2] However, the significantly higher cost of o-iodoaniline compared to o-chloronitrobenzene makes this route less economically viable for large-scale industrial production, though it may be suitable for smaller-scale laboratory synthesis where yield is prioritized.
Experimental Protocols
Below are detailed experimental protocols for the key steps in each synthetic route.
Route 1: Synthesis of 4'-chloro-[1,1'-biphenyl]-2-amine from this compound (Buchwald-Hartwig Amination)
This protocol is a representative example based on established Buchwald-Hartwig amination procedures.[3][4]
Reaction:
Workflow for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Ammonia (aqueous solution) or Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd2(dba)3 (0.01-0.05 equiv.), and XPhos (0.02-0.10 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene, followed by the ammonia equivalent (e.g., aqueous ammonia, 2.0-3.0 equiv.) and sodium tert-butoxide (1.2-1.5 equiv.).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4'-chloro-[1,1'-biphenyl]-2-amine.
Route 2: Synthesis of Boscalid from o-Chloronitrobenzene
This route involves a Suzuki-Miyaura coupling, followed by a nitro group reduction and final amidation.[5]
Workflow:
Synthetic workflow for Boscalid (Route 2)
Step 1: Suzuki-Miyaura Coupling
-
Materials: o-Chloronitrobenzene, 4-Chlorophenylboronic acid, Palladium(II) acetate (Pd(OAc)2), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium phosphate (K3PO4), Toluene, Water.
-
Procedure: In a reaction vessel, combine o-chloronitrobenzene (1.0 equiv.), 4-chlorophenylboronic acid (1.1 equiv.), Pd(OAc)2 (0.01-0.03 equiv.), SPhos (0.02-0.06 equiv.), and K3PO4 (2.0 equiv.). Add a mixture of toluene and water. Heat the mixture to 80-100 °C and stir for 4-12 hours. After cooling, separate the organic layer, wash with water and brine, dry, and concentrate to obtain crude 4'-chloro-2-nitro-1,1'-biphenyl.
Step 2: Nitro Group Reduction
-
Materials: 4'-chloro-2-nitro-1,1'-biphenyl, Iron powder (Fe), Hydrochloric acid (HCl), Ethanol.
-
Procedure: Dissolve the crude 4'-chloro-2-nitro-1,1'-biphenyl in ethanol. Add iron powder and heat the mixture to reflux. Slowly add hydrochloric acid. After the reaction is complete (monitored by TLC), cool the mixture, filter off the iron salts, and neutralize the filtrate. Remove the ethanol under reduced pressure and extract the aqueous residue with an organic solvent. Dry and concentrate the organic extracts to yield 4'-chloro-[1,1'-biphenyl]-2-amine.
Step 3: Amidation
-
Materials: 4'-chloro-[1,1'-biphenyl]-2-amine, 2-Chloronicotinoyl chloride, Triethylamine, Toluene.
-
Procedure: Dissolve 4'-chloro-[1,1'-biphenyl]-2-amine in toluene and add triethylamine. Cool the mixture in an ice bath and slowly add a solution of 2-chloronicotinoyl chloride in toluene. Allow the reaction to warm to room temperature and stir for 2-4 hours. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Recrystallize the crude product from a suitable solvent to obtain pure Boscalid.
Route 3: Synthesis of Boscalid from o-Iodoaniline
This route provides a more direct synthesis of the key amine intermediate.[2]
Workflow:
Synthetic workflow for Boscalid (Route 3)
Step 1: Suzuki-Miyaura Coupling
-
Materials: o-Iodoaniline, 4-Chlorophenylboronic acid, Palladium on carbon (Pd/C), Sodium carbonate (Na2CO3), Toluene, Water.
-
Procedure: In a reaction flask, combine o-iodoaniline (1.0 equiv.), 4-chlorophenylboronic acid (1.2 equiv.), Pd/C (5-10 mol%), and sodium carbonate (2.0 equiv.). Add a mixture of toluene and water. Heat the reaction mixture to reflux and stir for 12-24 hours. After cooling, filter off the catalyst, separate the organic layer, wash, dry, and concentrate to obtain crude 4'-chloro-[1,1'-biphenyl]-2-amine.
Step 2: Amidation
-
Follow the same amidation procedure as described in Route 2.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Boscalid functions by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[6] This inhibition disrupts the fungal cell's ability to produce ATP, leading to cell death.
Boscalid's mechanism of action
Conclusion
The selection of a synthetic route for a target molecule like Boscalid is a multifaceted decision that requires careful consideration of economic, efficiency, and environmental factors.
-
For large-scale industrial production, Route 2 (from o-chloronitrobenzene) remains a strong contender due to the low cost of its starting materials, despite the additional reduction step.
-
Route 3 (from o-iodoaniline) , while offering high yields, is likely too costly for bulk manufacturing but represents an excellent option for laboratory-scale synthesis and rapid access to the key amine intermediate.
-
Route 1 (utilizing this compound) presents a compelling alternative. While the initial cost of the starting material is higher, the potential for a more streamlined synthesis to the key amine intermediate via Buchwald-Hartwig amination could lead to overall cost and time savings, particularly if catalyst loading and reaction conditions are optimized.
Further research into optimizing the Buchwald-Hartwig amination of this compound on an industrial scale could unlock its potential as a highly efficient and economically viable starting point for the synthesis of Boscalid and other valuable biphenyl-containing compounds.
References
- 1. 49609-84-9 Cas No. | 2-Chloronicotinoyl chloride | Apollo [store.apolloscientific.co.uk]
- 2. 1-Chloro-4-nitrobenzene 0.99 4-Chloronitrobenzene [sigmaaldrich.com]
- 3. 2-Iodoaniline 98 615-43-0 [sigmaaldrich.com]
- 4. agriculture.basf.com [agriculture.basf.com]
- 5. 2-Chloronicotinyl chloride | CymitQuimica [cymitquimica.com]
- 6. aobchem.com [aobchem.com]
A Comparative Spectroscopic Guide to 2-Bromo-4'-chloro-1,1'-biphenyl Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Bromo-4'-chloro-1,1'-biphenyl and its positional isomers. Due to the limited availability of complete experimental spectra for all isomers, this comparison leverages data from closely related bromo- and chloro-biphenyl compounds to predict and interpret the spectroscopic characteristics of the target molecules. The information presented herein is intended to serve as a valuable resource for the identification and characterization of these compounds in research and development settings.
Introduction
Substituted biphenyls are a significant class of compounds in medicinal chemistry and materials science. The specific substitution pattern of halogens on the biphenyl scaffold can dramatically influence the molecule's conformation and electronic properties, leading to distinct spectroscopic signatures. This guide focuses on the isomers of this compound, providing a comparative analysis of their expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data.
Chemical Structures of Isomers
The following diagram illustrates the chemical structures of this compound and some of its positional isomers.
Caption: Chemical structures of selected this compound isomers.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for the isomers of this compound. The predicted values are based on the analysis of substituent effects on the biphenyl ring system, supported by experimental data from related compounds.
¹H NMR Spectroscopy
The proton NMR spectra of these isomers are expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The position of the bromine and chlorine atoms will influence the chemical shifts of the adjacent protons due to their inductive and anisotropic effects. Ortho-substitution, as in the case of this compound, is expected to cause a more significant downfield shift for the protons on the substituted rings.
Table 1: Predicted ¹H NMR Chemical Shift Ranges (ppm) in CDCl₃
| Isomer | Predicted Aromatic Proton Chemical Shifts (δ ppm) |
| This compound | 7.20 - 7.80 |
| 3-Bromo-4'-chloro-1,1'-biphenyl | 7.10 - 7.70 |
| 4-Bromo-4'-chloro-1,1'-biphenyl | 7.30 - 7.60 |
| 2-Bromo-3'-chloro-1,1'-biphenyl | 7.10 - 7.80 |
| 3-Bromo-3'-chloro-1,1'-biphenyl | 7.00 - 7.70 |
Note: These are estimated ranges, and the actual spectra will show distinct multiplets for each proton.
¹³C NMR Spectroscopy
The carbon NMR spectra will provide information on the number of unique carbon environments in each isomer. The carbons directly attached to the halogens will experience a significant downfield shift. The ipso-carbons (carbons at the point of attachment of the other phenyl ring) will also show characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges (ppm) in CDCl₃
| Isomer | Predicted Aromatic Carbon Chemical Shifts (δ ppm) |
| This compound | 120 - 145 |
| 3-Bromo-4'-chloro-1,1'-biphenyl | 120 - 144 |
| 4-Bromo-4'-chloro-1,1'-biphenyl | 121 - 141 |
| 2-Bromo-3'-chloro-1,1'-biphenyl | 120 - 145 |
| 3-Bromo-3'-chloro-1,1'-biphenyl | 120 - 144 |
Note: Carbons attached to bromine typically appear around 122 ppm, while those attached to chlorine are in a similar range. The exact shifts depend on the overall substitution pattern.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of these isomers is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion region will exhibit a characteristic isotopic pattern. The base peak may correspond to the molecular ion or a fragment resulting from the loss of a halogen atom.
Table 3: Expected Mass Spectrometry Data
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Expected Key Fragments (m/z) |
| All Isomers | C₁₂H₈BrCl | 267.55 | [M]⁺, [M-Br]⁺, [M-Cl]⁺, [M-HBr]⁺, [M-HCl]⁺ |
Infrared (IR) Spectroscopy
The IR spectra of these compounds will be dominated by absorptions corresponding to the vibrations of the aromatic rings. Key absorptions to note are the C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which are characteristic of the substitution pattern on the aromatic rings. The C-Br and C-Cl stretching vibrations are typically found in the fingerprint region below 1100 cm⁻¹.
Table 4: Expected Key IR Absorption Bands (cm⁻¹)
| Isomer | C-H Stretch (Aromatic) | C=C Stretch (Aromatic) | C-H Out-of-Plane Bending |
| All Isomers | 3100 - 3000 | 1600 - 1450 | 900 - 675 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the biphenyl isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 512-1024 scans. Proton decoupling is used to simplify the spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer (approximately 100 µg/mL) in a suitable solvent such as dichloromethane or hexane.
-
Gas Chromatography (GC): Use a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). A typical temperature program would be: initial temperature of 150°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometry (MS): The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Scan a mass range of 50-350 amu.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of the this compound isomers.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of biphenyl isomers.
Conclusion
Safety Operating Guide
Proper Disposal of 2-Bromo-4'-chloro-1,1'-biphenyl: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 2-Bromo-4'-chloro-1,1'-biphenyl
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This compound, a halogenated biphenyl, requires specific disposal procedures due to its hazardous properties. This guide provides a detailed, step-by-step operational plan for its safe disposal.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2] Therefore, strict adherence to safety protocols is mandatory when handling this chemical.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat or apron should be worn.
-
Respiratory Protection: If working in a poorly ventilated area or if dust is generated, use a respirator.
Waste Segregation and Container Management
Proper segregation of chemical waste is a critical first step to prevent hazardous reactions and ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for halogenated organic waste.
-
Labeling: The container must be marked with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, irritant, environmentally hazardous).
-
Incompatible Wastes: Do not mix this compound with non-halogenated organic waste, strong acids, bases, or oxidizing agents.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] On-site treatment is generally not advised without the proper permits and facilities.
-
Collection:
-
Carefully transfer the waste chemical into the designated halogenated waste container.
-
For solid waste, avoid generating dust.
-
Any materials contaminated with the chemical, such as absorbent pads or gloves, should also be placed in this container.
-
-
Storage:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to schedule a pickup.
-
-
Final Disposal:
-
The professional waste disposal company will typically transport the waste to a permitted facility for incineration. The material is often dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean: Thoroughly clean the spill area.
-
Prohibit Entry: Do not allow the product to enter drains or waterways.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C12H8BrCl | PubChem |
| Molecular Weight | 267.55 g/mol | PubChem |
| Melting Point | 68-70 °C | |
| Boiling Point | 255 °C | |
| Oral LD50 (Rat) | 2,400 mg/kg | [2] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can minimize risks to themselves and the environment. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Operational Guide for Handling 2-Bromo-4'-chloro-1,1'-biphenyl
This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-4'-chloro-1,1'-biphenyl, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several health risks. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] Additionally, it may cause respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.[4]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4] Always inspect gloves for tears or punctures before use. If gloves become contaminated, change them immediately.[4] |
| Eye and Face Protection | Safety goggles and/or face shield | Chemical splash goggles that meet ANSI Z.87.1 standards are required.[4] A face shield should be worn over goggles when there is a risk of splashing.[4] |
| Body Protection | Laboratory coat | A flame-resistant or 100% cotton lab coat should be worn and kept fully buttoned to provide a barrier against accidental splashes and skin contact.[4] |
| Respiratory Protection | NIOSH-approved respirator (if necessary) | All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[2][4] If engineering controls are insufficient, a NIOSH-approved respirator is required.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
Safe handling of this compound requires careful preparation and execution of procedures within a controlled environment.
Preparation
-
Fume Hood Verification : Ensure that the chemical fume hood is operational before starting any work.
-
PPE Donning : Put on all required personal protective equipment as detailed in Table 1.
-
Workspace Setup : Prepare the workspace within the fume hood by gathering all necessary equipment and materials.
Handling
-
Containment : Conduct all manipulations of the compound, including weighing and transferring, inside the fume hood to minimize the risk of inhalation.[4]
-
Transfer Technique : Use a spatula for transferring the solid compound to prevent the generation of dust.[4]
-
Spill Management : In the event of a small spill, use an inert absorbent material like sand or vermiculite to contain it.[4] Carefully sweep up the absorbed material and place it into a sealed and properly labeled container for hazardous waste disposal.[4]
Post-Handling
-
Decontamination : Thoroughly clean the work area and any equipment used.
-
PPE Removal : Remove personal protective equipment in the correct order to avoid cross-contamination.
-
Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][3]
Disposal Plan: Waste Segregation and Disposal Pathway
The proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulatory standards.[2][6]
Waste Segregation
-
Solid Waste : All unused this compound and any contaminated disposable items, such as gloves, weigh boats, and paper towels, must be collected in a designated hazardous waste container.[4] This container must be kept sealed and clearly labeled.[4][7]
-
Empty Containers : The original containers of the chemical must be managed as hazardous waste. The first rinse of a thoroughly emptied container must be collected and disposed of as hazardous waste.[8] For containers that held highly toxic chemicals, the first three rinses must be collected.[8]
Disposal Protocol
-
Container Labeling : Ensure all hazardous waste containers are clearly marked with the words "HAZARDOUS WASTE" and list all chemical constituents and their approximate percentages.[7]
-
Container Management : Keep waste containers tightly capped at all times, except when adding waste.[7] Store incompatible waste streams separately.[8]
-
Waste Pickup : Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office by following their specific procedures for hazardous material pickup requests.[7]
Below is a diagram illustrating the workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C12H8BrCl | CID 12939405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. lobachemie.com [lobachemie.com]
- 4. benchchem.com [benchchem.com]
- 5. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 6. fishersci.com [fishersci.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
